Lauric Acid
Description
Dodecanoic acid is a straight-chain, twelve-carbon medium-chain saturated fatty acid with strong bactericidal properties; the main fatty acid in coconut oil and palm kernel oil. It has a role as a plant metabolite, an antibacterial agent and an algal metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a dodecanoate. It derives from a hydride of a dodecane.
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...this compound...
This compound is an inexpensive, non-toxic and safe to handle compound often used in laboratory investigations of melting-point depression. This compound is a solid at room temperature but melts easily in boiling water, so liquid this compound can be treated with various solutes and used to determine their molecular masses.
Dodecanoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Ipomoea leptophylla, Arisaema tortuosum, and other organisms with data available.
This compound is a saturated medium-chain fatty acid with a 12-carbon backbone. This compound is found naturally in various plant and animal fats and oils, and is a major component of coconut oil and palm kernel oil.
This compound, or dodecanoic acid is the main fatty acid in coconut oil and in palm kernel oil, and is believed to have antimicrobial properties. It is a white, powdery solid with a faint odor of bay oil. This compound, although slightly irritating to mucous membranes, has a very low toxicity and so is used in many soaps and shampoos.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Propriétés
IUPAC Name |
dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt) | |
| Record name | Dodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021590 | |
| Record name | Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5046 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Lauric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
437 °F at 100 mmHg (NTP, 1992), 91.4 °C | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
235 °F (NTP, 1992), [HSDB] 113 °C | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5046 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Lauric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated) | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless needles, Needles from alcohol, White, crystalline powder | |
CAS No. |
143-07-7, 203714-07-2, 7632-48-6, 8000-62-2 | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lauric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lauric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1160N9NU9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C | |
| Record name | LAURIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17822 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lauric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03017 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DODECANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dodecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Lauric Acid
For Researchers, Scientists, and Drug Development Professionals
Lauric acid, a saturated medium-chain fatty acid with a 12-carbon backbone, is a compound of significant interest across various scientific disciplines, including pharmaceuticals, cosmetology, and nutrition. Its unique physicochemical properties underpin its diverse applications, from an excipient in drug formulations to a key component in the synthesis of surfactants. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and an exploration of its known signaling pathways.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the tables below, offering a consolidated reference for laboratory and development work.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Systematic Name | Dodecanoic acid | [1][2] |
| Molecular Formula | C₁₂H₂₄O₂ | [1][3] |
| Molar Mass | 200.32 g/mol | [1][2][3][4] |
| Appearance | White, crystalline powder or flakes | [1][4][5][6] |
| Odor | Faint odor of bay oil or soap | [1][3][7] |
| Melting Point | 43.2 - 48 °C (109.8 - 118.4 °F; 316.3 - 321.1 K) | [1][2][4][7] |
| Boiling Point | 297.9 - 298.9 °C (568.2 - 570.0 °F; 571.0 - 572.0 K) at 760 mmHg | [1][2][7] |
| 225 °C (437 °F) at 100 mmHg | [7][8][9] | |
| Density | 1.007 g/cm³ (at 24 °C) | [7] |
| 0.883 g/mL (at 25 °C) | [8][9][10] | |
| 0.8679 g/cm³ (at 50 °C) | [7] | |
| Crystal Structure | Monoclinic (α-form), Triclinic (γ-form) | [5][7] |
Table 2: Solubility and Partitioning of this compound
| Property | Value | Reference(s) |
| Solubility in Water | 37 mg/L (at 0 °C) | [5][7] |
| 55 mg/L (at 20 °C) | [5][7] | |
| 4.81 mg/L (at 25 °C) | [2][3] | |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), diethyl ether, chloroform, benzene, and acetone.[1][3][5][11] | |
| pKa | 5.3 (at 20 °C) | [5][7][12] |
| 4.92 (at 25°C) | [13][14] | |
| LogP | 4.6 | [12] |
Table 3: Optical and Thermal Properties of this compound
| Property | Value | Reference(s) |
| Refractive Index (n_D) | 1.423 (at 70 °C) | [5][7] |
| 1.4183 (at 82 °C) | [5][7] | |
| Vapor Pressure | 2.13 x 10⁻⁶ kPa (at 25 °C) | [5][7] |
| 1 mm Hg (at 121 °C) | [8][13][15] | |
| Thermal Conductivity | 0.442 W/m·K (solid) | [5][7] |
| 0.1921 W/m·K (at 72.5 °C) | [5][7] | |
| Viscosity | 6.88 cP (at 50 °C) | [5] |
| 5.37 cP (at 60 °C) | [5] | |
| Flash Point | >113 °C (>235.4 °F) | [3][6] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the accurate determination of physicochemical properties. The following sections outline standard experimental protocols for key parameters of this compound.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For fatty acids, which may melt over a small range, the capillary method provides a precise determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is attached to a calibrated thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which consists of a heating block and a viewing lens.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature is recorded at the first sign of liquid formation (the point of initial melting) and when the last solid particle melts (the point of complete melting). The melting point is reported as this range.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the solubility of a substance in a particular solvent.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed, airtight flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved solute.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the separation of the solid and liquid phases. Centrifugation or filtration may be used to ensure complete separation.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) after appropriate sample preparation (e.g., extraction and derivatization).
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., sodium hydroxide) is used as the titrant and is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.
Signaling Pathways of this compound
Recent research has elucidated the involvement of this compound in specific cellular signaling pathways, particularly those related to inflammation and cellular stress.
Toll-like Receptor 4 (TLR4) Signaling
This compound is known to activate Toll-like Receptor 4 (TLR4), a key receptor in the innate immune system.[3][4][7] This activation triggers a downstream signaling cascade that leads to the production of inflammatory mediators. The binding of this compound to the TLR4/MD-2 complex initiates the recruitment of adaptor proteins, primarily MyD88 and TRIF.[4]
-
MyD88-Dependent Pathway: This pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), such as ERK and JNK.[11][16]
-
TRIF-Dependent Pathway: This pathway can also contribute to the activation of NF-κB and the induction of type I interferons.
The activation of these pathways culminates in the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2).[17] This process is also associated with the generation of reactive oxygen species (ROS).[3][7]
References
- 1. Toll-like receptor signaling links dietary fatty acids to the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lowtoxinforum.com [lowtoxinforum.com]
- 5. researchgate.net [researchgate.net]
- 6. img.antpedia.com [img.antpedia.com]
- 7. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pa01916442.schoolwires.net [pa01916442.schoolwires.net]
- 11. This compound ameliorates excessive linoleic acid induced macrophage inflammatory response and oxidative stress in large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. 2.5. Determination of Fat Melting Point [bio-protocol.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. Saturated and polyunsaturated fatty acids reciprocally modulate dendritic cell functions mediated through TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Lauric Acid: A Comprehensive Technical Guide to its Biological Functions and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a 12-carbon saturated medium-chain fatty acid (MCFA), is attracting significant attention in the scientific community for its diverse biological activities. Predominantly found in coconut oil and palm kernel oil, this compound and its monoglyceride derivative, monolaurin (B1671894), exhibit potent antimicrobial, anti-inflammatory, and unique metabolic properties.[1][2][3] This technical guide provides an in-depth exploration of the biological functions of this compound, its mechanisms of action, and relevant experimental methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Antimicrobial Functions and Mechanisms
This compound demonstrates broad-spectrum antimicrobial activity against a variety of pathogens, including gram-positive bacteria, fungi, and some viruses.[3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and ultimately, cell lysis.[4]
Antibacterial Activity
This compound is particularly effective against gram-positive bacteria. The lipophilic nature of this compound allows it to intercalate into the bacterial cell membrane, disrupting its integrity and function.
Table 1: Antibacterial Spectrum of this compound
| Microorganism | Type | Effect | Quantitative Data | Reference |
| Staphylococcus aureus | Gram-positive | Inhibition | Zone of inhibition: 15 mm (at 1:10 dilution) | |
| Inhibition | MIC: 156 µg/mL | |||
| Streptococcus pneumoniae | Gram-positive | Inhibition | Zone of inhibition: 15 mm (at 1:10 dilution) | |
| Propionibacterium acnes | Gram-positive | Bactericidal | MIC: 20 µg/mL; MBC: 80 µg/mL | |
| Escherichia coli | Gram-negative | Low Inhibition | Zone of inhibition: 8 mm (at 1:10 dilution) | |
| Salmonella species | Gram-negative | Low Inhibition | Zone of inhibition: 8 mm (at 1:10 dilution) | |
| Mycobacterium tuberculosis | Acid-fast | Inhibition | Zone of inhibition: 14 mm (at 1:10 dilution) |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Antifungal and Antiviral Activities
This compound and its derivative monolaurin have also demonstrated efficacy against certain fungi and enveloped viruses. The mechanism is believed to be similar to its antibacterial action, involving the disruption of the lipid-rich fungal cell membrane and viral envelope.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol outlines a standard method for assessing the antimicrobial activity of this compound.
-
Preparation of this compound Discs:
-
Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to achieve a desired stock concentration.
-
Impregnate sterile filter paper discs (6 mm diameter) with a known volume of the this compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation:
-
Culture the test microorganism in an appropriate broth medium overnight at 37°C.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation and Incubation:
-
Uniformly streak the prepared inoculum onto the surface of Mueller-Hinton agar (B569324) plates using a sterile cotton swab.
-
Aseptically place the this compound-impregnated discs onto the inoculated agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (in mm) around each disc, where microbial growth is absent.
-
Anti-inflammatory Functions and Mechanisms
This compound exhibits significant anti-inflammatory properties through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
Modulation of Inflammatory Pathways
This compound has been shown to influence the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways. It can activate TLR4 signaling, which, depending on the context, can lead to either pro- or anti-inflammatory responses. Some studies suggest this compound can attenuate lipopolysaccharide (LPS)-induced inflammation by downregulating the TLR4/NF-κB pathway.
Inhibition of Pro-inflammatory Mediators
Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Effect | Quantitative Data (IC50) | Reference |
| Inhibition of Protein Denaturation | Anti-inflammatory | 44.78 µg/mL | |
| Inhibition of Proteinase Activity | Anti-inflammatory | 35.5 µg/mL | |
| Neuroinflammation (in SH-SY5Y cells) | Downregulation of inflammatory and oxidative stress genes | IC50: 11.8 µM |
IC50: Half-maximal inhibitory concentration
Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This protocol provides a method to evaluate the anti-inflammatory activity of this compound by measuring the inhibition of heat-induced protein denaturation.
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare various concentrations of this compound and a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) in a suitable solvent.
-
-
Assay Procedure:
-
To 1 mL of each concentration of this compound or standard, add 1 mL of the BSA solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Cool the solutions to room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Metabolic Functions and Mechanisms
This compound possesses unique metabolic properties that distinguish it from long-chain fatty acids. It is more readily absorbed and metabolized by the liver, providing a quick source of energy.
Lipid Metabolism
The effects of this compound on plasma lipid profiles have been a subject of extensive research, with some studies indicating it raises both high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol. However, the overall impact on the total cholesterol to HDL ratio is often considered more favorable compared to other saturated fats.
Table 3: Effects of this compound on Human Plasma Lipids
| Study Population | This compound Diet | Comparator Diet | Effect on Total Cholesterol | Effect on LDL Cholesterol | Effect on HDL Cholesterol | Reference |
| 14 men | High-lauric oil | High-oleic sunflower oil | Increased (4.94 vs 4.44 mmol/L) | Increased (3.70 vs 3.31 mmol/L) | No difference | |
| 14 men | High-lauric oil | Palm oil (high palmitic acid) | Lower (4.94 vs 5.17 mmol/L) | Lower (3.70 vs 3.93 mmol/L) | No difference | |
| 32 healthy men and women | Solid fat rich in this compound | Solid fat rich in trans-fatty acids | Higher (by 0.31 mmol/L) | Stable | Higher (by 0.36 mmol/L) | |
| 18 women, 14 men | This compound enriched | Palmitic acid enriched | Increased by 0.22 mmol/L | - | Increased by 0.12 mmol/L | |
| 18 women, 14 men | This compound enriched | Oleic acid enriched | Increased by 0.48 mmol/L | - | Increased by 0.14 mmol/L |
Glucose Metabolism
This compound has been shown to influence glucose homeostasis. In animal models of type 2 diabetes, this compound administration led to a significant decrease in fasting blood glucose levels. The proposed mechanisms include improved insulin (B600854) sensitivity and the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Table 4: Effects of this compound on Fasting Blood Glucose in a Rat Model of Type 2 Diabetes
| Treatment Group | Dose | Duration | Fasting Blood Glucose (mmol/L) - Week 3 | Reference |
| Diabetic Control | - | 3 weeks | 19.42 ± 0.77 | |
| This compound | 125 mg/kg | 3 weeks | 7.90 ± 1.07 | |
| This compound | 250 mg/kg | 3 weeks | 5.27 ± 0.39 | |
| This compound | 500 mg/kg | 3 weeks | 4.45 ± 0.48 | |
| Metformin (Standard Drug) | 100 mg/kg | 3 weeks | 3.85 ± 0.23 |
Experimental Protocol: Animal Model for Studying Metabolic Effects
This protocol describes a general framework for investigating the metabolic effects of this compound in a rodent model of diet-induced obesity and insulin resistance.
-
Animal Model:
-
Use male Wistar or Sprague-Dawley rats.
-
Induce type 2 diabetes by feeding a high-fat diet for a specified period, followed by a low-dose streptozotocin (B1681764) injection.
-
-
Experimental Groups:
-
Normal control group (standard diet).
-
Diabetic control group (high-fat diet/streptozotocin).
-
This compound treatment groups (diabetic rats receiving different doses of this compound orally).
-
Positive control group (diabetic rats receiving a standard antidiabetic drug, e.g., metformin).
-
-
Treatment and Monitoring:
-
Administer this compound or vehicle daily via oral gavage for several weeks.
-
Monitor body weight and food intake regularly.
-
Measure fasting blood glucose levels weekly from tail vein blood samples.
-
-
Terminal Procedures:
-
At the end of the study, collect blood samples for analysis of plasma lipids (total cholesterol, LDL, HDL, triglycerides) and insulin.
-
Harvest tissues (e.g., liver, adipose tissue, pancreas) for histological examination and molecular analysis (e.g., gene expression of metabolic regulators).
-
Signaling Pathways Modulated by this compound
This compound's biological effects are mediated through its interaction with several key intracellular signaling pathways.
TLR4 Signaling
As previously mentioned, this compound can directly interact with and activate TLR4, a key receptor in the innate immune system. This activation can trigger downstream signaling cascades involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and the expression of inflammatory genes.
ERK and Akt Signaling
This compound has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) in various cell types. The activation of these pathways can influence a range of cellular processes, including cell proliferation, survival, and differentiation. In some cancer cell lines, this compound-induced reactive oxygen species (ROS) generation leads to the activation of EGFR, ERK, and c-Jun, contributing to its pro-apoptotic effects.
Conclusion and Future Directions
This compound is a multifaceted bioactive compound with well-documented antimicrobial, anti-inflammatory, and unique metabolic properties. Its mechanisms of action are complex, involving direct interaction with microbial membranes and modulation of key intracellular signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound.
Future research should focus on elucidating the precise molecular targets of this compound and its context-dependent effects on signaling pathways. Further clinical trials are warranted to translate the promising preclinical findings into effective therapeutic strategies for infectious diseases, inflammatory disorders, and metabolic conditions. The development of novel drug delivery systems for this compound could also enhance its bioavailability and therapeutic efficacy.
References
The Role of Lauric Acid in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauric acid (LA), a 12-carbon medium-chain saturated fatty acid, is increasingly recognized for its diverse roles in modulating cellular signaling pathways. Beyond its basic metabolic functions, this compound actively participates in intricate signaling cascades that influence inflammation, apoptosis, and cellular metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects, with a focus on Toll-like receptor (TLR) signaling, apoptosis in cancer cells, and the activation of peroxisome proliferator-activated receptors (PPARs). We present a synthesis of current research, including quantitative data on its effects, detailed experimental protocols for studying its activity, and visual representations of the key signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the signaling properties of this compound.
Introduction
This compound is a prominent component of coconut oil and palm kernel oil and is gaining attention for its potential therapeutic applications.[1] Its ability to influence fundamental cellular processes stems from its interactions with key signaling molecules and pathways.[2] This document details the current understanding of this compound's role in three major signaling contexts: the innate immune response through TLRs, the induction of apoptosis in cancer cell lines, and the regulation of metabolism via PPARs.
This compound in Toll-Like Receptor (TLR) Signaling
This compound has been shown to directly activate Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2), key players in the innate immune system.[3][4] This activation triggers downstream signaling cascades that lead to the production of inflammatory mediators.
TLR4 Signaling Pathway
This compound can induce the dimerization and recruitment of TLR4 into lipid rafts, a critical initial step in receptor activation.[4] This leads to the recruitment of adaptor molecules such as MyD88 and TRIF, initiating downstream signaling.[5] The MyD88-dependent pathway culminates in the activation of NF-κB and the expression of pro-inflammatory genes like COX-2.[6]
Quantitative Data on TLR-Mediated Inflammation
The following table summarizes the quantitative effects of this compound on the secretion of pro-inflammatory cytokines from human THP-1 monocytes.
| Cytokine | This compound Concentration (µM) | Fold Change vs. Control | Reference |
| IL-1β | 100 | Increased | [7] |
| IL-6 | 50 | Increased (dose-dependent) | [7] |
| TNF | 100 | No significant change | [7] |
This compound-Induced Apoptosis in Cancer Cells
This compound has demonstrated pro-apoptotic effects in various cancer cell lines, including breast, endometrial, and colon cancer.[8][9] This activity is primarily mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways.
ROS-Mediated Apoptotic Pathway
Treatment of cancer cells with this compound leads to a significant increase in intracellular ROS levels.[10][11] This oxidative stress triggers the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the ERK1/2 and JNK signaling cascades.[12] Activation of these pathways converges on the upregulation of the cell cycle inhibitor p21 and the activation of pro-apoptotic proteins like c-Jun, ultimately leading to apoptosis.[8][13]
Quantitative Data on this compound-Induced Apoptosis and ROS Production
The following tables summarize the quantitative effects of this compound on apoptosis and ROS generation in cancer cell lines.
Table 2.1: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| HT29 (Colon Cancer) | 40 | ~10-fold increase | [14] |
| CT26 (Colon Cancer) | 40 | ~10-fold increase | [14] |
| UM-UC-3 (Bladder Cancer) | 12.5 - 25 | Significantly increased | [15] |
| Caco-2 (Colon Cancer) | 100 - 400 | Significant increase vs. control | [9] |
Table 2.2: ROS Generation by this compound
| Cell Line | This compound Concentration (µM) | Fold Increase in ROS | Reference |
| SkBr3 (Breast Cancer) | 100 | ~2.5-fold | [10] |
| Ishikawa (Endometrial Cancer) | 100 | ~2-fold | [10] |
| Erythrocytes | 100 | ~28-fold | |
| Caco-2 (Colon Cancer) | 100 - 400 | Significantly increased | [9] |
This compound as a Modulator of Peroxisome Proliferator-Activated Receptors (PPARs)
This compound can act as a natural ligand for PPARs, a group of nuclear receptors that are master regulators of lipid and glucose metabolism.[16]
PPARα and PPARγ Activation
This compound has been shown to induce the transcriptional activity of both PPARα and PPARγ.[17] Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid β-oxidation.[16]
Quantitative Data on PPAR Target Gene Expression
The following table summarizes the effect of this compound on the expression of PPAR target genes.
| Gene | Cell Type | this compound Treatment | Fold Change in mRNA Expression | Reference | | :--- | :--- | :--- | :--- | | Acyl-CoA Oxidase | Rat Hepatocytes | 500 µM | Upregulated |[16] | | CPT-1 | Rat Hepatocytes | 500 µM | Upregulated |[16] | | FABP4 | 3T3-L1 Adipocytes | 20 µM | Not specified, but regulated by PPARγ |[18] | | LPL | 3T3-L1 Adipocytes | 20 µM | Not specified, but regulated by PPARγ |[18] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies for studying the effects of this compound on cell signaling.
Western Blot Analysis for Phosphorylated ERK1/2
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following this compound treatment.
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway by this compound.
Methodology:
-
Cell Transfection: Co-transfect cells with an NF-κB reporter plasmid (containing luciferase gene under the control of NF-κB response elements) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound or other stimuli (e.g., TNF-α as a positive control).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold change in NF-κB activation.
ROS Detection Assay
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with H2DCFDA in a suitable buffer in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Calculate the fold change in ROS production relative to untreated control cells.
Conclusion
This compound is a multifaceted signaling molecule with significant implications for cellular health and disease. Its ability to engage with key signaling pathways such as TLRs, apoptosis-regulating kinases, and PPARs highlights its potential as a modulator of inflammation, cancer cell proliferation, and metabolism. The quantitative data and experimental protocols presented in this guide offer a foundation for further investigation into the therapeutic applications of this compound. A deeper understanding of its mechanisms of action will be crucial for the development of novel drugs and treatment strategies targeting these critical cellular processes. Further research is warranted to fully elucidate the complex interplay of these pathways in various physiological and pathological contexts.
References
- 1. Anti-Cancer and Pro-Immune Effects of this compound on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Applications of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dietary fatty acids differentially affect secretion of pro-inflammatory cytokines in human THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound-activated signaling prompts apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antiproliferative and apoptotic activity of gemcitabine-lauric acid conjugate on human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Historical Perspective of Lauric Acid Research: From Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a 12-carbon saturated fatty acid, has traversed a remarkable scientific journey, from its initial identification in the 19th century to its current status as a molecule of significant interest in the biomedical and pharmaceutical fields.[1][2] Initially recognized for its abundance in coconut and palm kernel oils, its role has expanded beyond a simple lipid component to that of a bioactive molecule with diverse physiological effects.[1][2][3] This technical guide provides a comprehensive historical perspective on this compound research, detailing key discoveries, the evolution of analytical techniques, and its emerging therapeutic potential.
Early Discoveries and Characterization (19th to Early 20th Century)
The history of this compound is intrinsically linked to the study of natural fats and oils. In the 19th century, chemists began to systematically investigate the composition of these substances. This compound was first isolated from the seeds of the bay laurel (Laurus nobilis), from which it derives its name. Early research focused on determining its fundamental chemical and physical properties.
Physical and Chemical Properties
This compound, or dodecanoic acid, is a white, powdery solid at room temperature with a faint soapy odor.[1] Its properties have been well-characterized over the past century, forming the basis for its various applications.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₄O₂ | [4] |
| Molar Mass | 200.32 g/mol | [2] |
| Melting Point | 43-44 °C | [3] |
| Boiling Point | 298.9 °C | |
| Solubility in Water | ~1 mg/L | [2] |
| Appearance | White crystalline powder | [2] |
Mid-20th Century Research: Industrial Applications and Nutritional Science
The mid-20th century saw a surge in research focused on the industrial applications of this compound, primarily in the production of soaps, detergents, and cosmetics.[1][2] Its unique properties as a surfactant, owing to its 12-carbon chain, made it a valuable raw material.[5] During this period, nutritional science also began to investigate the metabolic fate of different fatty acids. Early studies on dietary fats often grouped all saturated fatty acids together, which led to a generalized negative perception of their impact on cardiovascular health.[6] However, subsequent research began to differentiate between the effects of short-, medium-, and long-chain fatty acids, setting the stage for a more nuanced understanding of this compound's physiological roles.
Late 20th Century to Present: Biomedical and Cellular Research
The latter half of the 20th century and the beginning of the 21st century marked a paradigm shift in this compound research. Scientists began to uncover its potent biological activities, particularly its antimicrobial and immunomodulatory properties. This era has been characterized by a move from broad nutritional studies to detailed investigations at the cellular and molecular level.
Antimicrobial Properties
A significant body of research has demonstrated the broad-spectrum antimicrobial activity of this compound and its monoglyceride derivative, monolaurin.[7][8] These compounds have been shown to be effective against a variety of pathogens, including bacteria, viruses, and fungi.[8][9]
-
Bacteria: this compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.[4][10] It is thought to disrupt the bacterial cell membrane, leading to cell lysis.[7]
-
Viruses: Studies have suggested that this compound can inactivate enveloped viruses by disrupting their lipid envelopes.
-
Fungi: this compound has also demonstrated antifungal activity against species like Candida albicans.[11]
Anti-inflammatory and Immunomodulatory Effects
More recent research has delved into the anti-inflammatory and immunomodulatory effects of this compound. Studies have shown that it can modulate the inflammatory response in various cell types. For instance, this compound has been observed to relieve P. acnes-induced ear inflammation in mice.[4]
Anticancer Research
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells.[11] One proposed mechanism involves the generation of reactive oxygen species (ROS), which can trigger apoptotic signaling pathways.[11]
Signaling Pathways
Modern research has identified specific signaling pathways through which this compound exerts its biological effects.
Toll-Like Receptor 4 (TLR4) Signaling: this compound has been shown to activate Toll-like receptor 4 (TLR4), a key component of the innate immune system.[12][13][14] This activation can lead to downstream signaling cascades that influence inflammation and metabolism.[12][13] For example, this compound-induced TLR4 signaling has been implicated in promoting the formation of glycolytic muscle fibers.[12][13][14]
Reactive Oxygen Species (ROS) Mediated Signaling: In the context of cancer research, this compound has been shown to induce the production of ROS in cancer cells.[11] This increase in oxidative stress can activate downstream signaling pathways, such as the phosphorylation of ERK1/2 and EGFR, ultimately leading to apoptosis.[11]
Evolution of Experimental Protocols
The advancement of this compound research has been paralleled by the development of sophisticated analytical and experimental techniques.
Extraction and Isolation
Historically, the isolation of this compound relied on classical methods like saponification and fractional distillation. Modern techniques offer greater purity and efficiency.
Supercritical Fluid Extraction (SFE): This method uses supercritical carbon dioxide to extract this compound-rich oil from natural sources like palm kernel.[15] The process involves high pressure and temperature to achieve separation.[15]
-
Protocol Outline:
-
The raw material (e.g., ground palm kernel) is packed into an extraction vessel.
-
Supercritical CO₂ is pumped through the vessel at a specific temperature (e.g., 318-323 K) and pressure (e.g., 15-25 MPa).[15]
-
The CO₂ dissolves the oil containing this compound.
-
The pressure is then reduced, causing the oil to precipitate out of the CO₂ for collection.
-
Analytical Methods
The accurate quantification of this compound is crucial for research. Several analytical methods have been developed and refined over time.
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used method for fatty acid analysis.
-
Sample Preparation:
-
Extract lipids from the sample using a solvent like methanol.[16][17]
-
For oils, a direct dissolution in a suitable solvent may be sufficient.[16]
-
Derivatization to fatty acid methyl esters (FAMEs) is a common step to improve volatility for GC analysis, though derivatization-free methods have also been developed.[16][18]
-
-
Instrumentation and Conditions:
High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative for the analysis of this compound, particularly when coupled with detectors like an Evaporative Light Scattering Detector (ELSD).
-
Mobile Phase: A mixture of water, acetonitrile, and a buffer like ammonium (B1175870) formate (B1220265) is often used.[3]
-
Column: A mixed-mode column, such as Newcrom BH, can be employed for retention and separation.[3]
-
Detection: ELSD, Corona-Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be used for detection.[3]
In Vitro and In Vivo Studies
The biological effects of this compound are investigated using a variety of in vitro and in vivo models.
In Vitro Studies:
-
Cell Culture: Various cell lines, such as cancer cells (e.g., SkBr3 breast cancer, Ishikawa endometrial cancer) and immune cells, are treated with this compound to study its effects on proliferation, apoptosis, and signaling pathways.[11]
-
Antimicrobial Assays: The antimicrobial activity of this compound is often assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against different microorganisms using methods like broth microdilution.[19]
In Vivo Studies:
-
Animal Models: Rodent models (mice and rats) are commonly used to investigate the systemic effects of this compound.[19][20][21] Diets are often supplemented with purified this compound or this compound-rich oils.[21]
-
Parameters Measured: A wide range of physiological and biochemical parameters are assessed, including body weight, fat mass, blood glucose, lipid profiles, and markers of inflammation and insulin (B600854) resistance.[21]
Quantitative Data from Key Studies
| Study Focus | Model System | This compound Concentration/Dose | Key Findings | Reference(s) |
| Antimicrobial Activity | S. aureus (MSSA & MRSA) | MIC₉₀ values of ≤4 μl/ml for LAM formulations | This compound monoester (LAM) formulations demonstrated significant in vitro activity against both MSSA and MRSA. | [19] |
| Metabolic Effects | C2C12 myoblasts and C57BL/6 mice | 200 μM in vitro; 1% dietary supplementation in vivo | Increased expression of genes involved in glycolysis and promoted glycolytic muscle fiber formation via TLR4 signaling. | [12][14] |
| Cancer Cell Apoptosis | SkBr3 breast and Ishikawa endometrial cancer cells | 100 μM | Induced antiproliferative and pro-apoptotic effects through the generation of ROS. | [11] |
| Neuronal Maturation | Primary cortical cultures | Not specified | Promoted neuronal maturation mediated by astrocytes through increased expression of growth factors and cytokines. | [22] |
| Obesity and Inflammation | Diet-induced obese mice | 3% dietary supplementation | Increased visceral fat mass but reduced inflammation compared to a palmitic acid-supplemented diet. | [21] |
Conclusion and Future Directions
The journey of this compound research has evolved from basic chemical characterization to the elucidation of its complex roles in cellular signaling and disease. Once viewed primarily as a component of dietary fats, this compound is now recognized as a bioactive molecule with significant therapeutic potential. Its well-documented antimicrobial, anti-inflammatory, and emerging anticancer properties make it a compelling candidate for further investigation in drug development.
Future research should focus on several key areas:
-
Mechanism of Action: While significant progress has been made, the precise molecular mechanisms underlying many of this compound's biological effects remain to be fully elucidated.
-
Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human therapies.
-
Drug Delivery: The development of novel drug delivery systems could enhance the bioavailability and targeted delivery of this compound and its derivatives.
-
Synergistic Effects: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to the development of more effective combination therapies.
The historical trajectory of this compound research underscores the importance of re-evaluating natural compounds with modern scientific tools. As our understanding of this multifaceted fatty acid continues to grow, it holds the promise of yielding new and effective therapeutic strategies for a range of human diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. Biomedical Applications of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lauric Acids: Naturally Sourced Fatty Acids for Sustainable, High-Performance Uses [musimmas.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Measuring the Antimicrobial Activity of this compound against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The Properties of this compound and Their Significance in Coconut Oil | Semantic Scholar [semanticscholar.org]
- 9. ingreland.com [ingreland.com]
- 10. aclr.com.es [aclr.com.es]
- 11. researchgate.net [researchgate.net]
- 12. This compound Accelerates Glycolytic Muscle Fiber Formation through TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound Rich Oil Supercritical Extraction and Methodology to Predict Solubility [article.sapub.org]
- 16. ijert.org [ijert.org]
- 17. ijert.org [ijert.org]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro and In Vivo Evaluations of the Activities of this compound Monoester Formulations against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. This compound promotes neuronal maturation mediated by astrocytes in primary cortical cultures - PMC [pmc.ncbi.nlm.nih.gov]
Lauric Acid: A Comprehensive Technical Guide to Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a saturated medium-chain fatty acid, is a key component of coconut and palm kernel oils. It sees widespread use in the production of soaps, cosmetics, and as a food additive. In the realm of scientific research and drug development, its unique physicochemical properties and biological activities, including antimicrobial and anti-inflammatory effects, are of significant interest. This guide provides an in-depth overview of the safety, toxicity, and handling protocols for this compound to ensure its safe and effective use in a laboratory and manufacturing setting.
Toxicological Profile
The toxicological profile of this compound has been established through a series of standardized tests. It is generally considered to have low acute toxicity upon oral and dermal exposure. However, it is classified as a substance that causes serious eye damage.
Acute Toxicity Data
The following tables summarize the key quantitative data on the acute toxicity of this compound.
Table 1: Acute Toxicity in Animal Models
| Exposure Route | Species | Test Guideline | Endpoint | Value | Reference(s) |
| Oral | Rat | OECD 401 | LD50 | >5,000 mg/kg bw | |
| Oral | Rat | - | LD50 | 12,000 mg/kg | |
| Dermal | Rabbit | OECD 404 | - | Not irritating | |
| Dermal | Rabbit | - | - | 500 mg - Mild | |
| Inhalation | Rat | - | LC50 | >0.162 mg/l/4h | |
| Intravenous | Mouse | - | LD50 | 131 mg/kg |
Table 2: Eye Irritation Data
| Species | Test Guideline | Result | Reference(s) |
| Rabbit | OECD 405 | Irreversible effects/Serious eye damage | |
| Rabbit | - | 100 mg - Mild |
Ecotoxicity Data
This compound is classified as toxic to aquatic life.
Table 3: Aquatic Toxicity
| Test Type | Species | Test Guideline | Endpoint | Value | Reference(s) |
| Acute | Fish (Oryzias latipes) | OECD 203 | LC50 (96 h) | 5 mg/L | |
| Acute | Crustacea (Daphnia magna) | OECD 202 | EC50 (48 h) | 3.6 mg/L | |
| Growth Inhibition | Algae (Pseudokirchneriella subcapitata) | OECD 201 | ErC50 (72 h) | >7.6 mg/L |
Experimental Protocols for Toxicity Testing
The following sections detail the methodologies for the key Organization for Economic Co-operation and Development (OECD) guidelines cited in the toxicological profile of this compound.
OECD Test Guideline 401: Acute Oral Toxicity
This test provides information on health hazards likely to arise from a single oral exposure to a substance. Although this guideline has been rescinded and replaced by alternative methods that reduce animal use, historical data for this compound was generated using this protocol.
-
Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.
-
Test Animals: Typically, rodent species such as rats are used. At least 5 animals of the same sex are used for each dose level.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage.
-
Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations include tremors, convulsions, salivation, diarrhea, lethargy, and coma.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline determines the potential for a substance to cause irritation or corrosion upon application to the skin.
-
Principle: The test substance is applied in a single dose to a small area of the skin of an animal, while an untreated area serves as a control.
-
Test Animals: The albino rabbit is the preferred species.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approximately 6 cm²).
-
The test site is covered with a gauze patch for a 4-hour exposure period.
-
After 4 hours, the patch and residual test substance are removed.
-
Skin reactions (erythema and edema) are observed and graded at 60 minutes, 24, 48, and 72 hours after patch removal. Observations may continue up to 14 days to assess the reversibility of effects.
-
-
Endpoint: The degree of skin irritation is scored based on the observed erythema and edema.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion
This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.
-
Test Animals: The albino rabbit is the recommended species.
-
Procedure:
-
A single animal is typically used for the initial test.
-
A single dose of the test substance is applied into the conjunctival sac of one eye.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
Ocular lesions of the cornea, iris, and conjunctivae are scored. The duration of the study should be sufficient to evaluate the reversibility of any effects.
-
-
Endpoint: The severity and reversibility of eye irritation are determined based on the scoring of ocular lesions.
OECD Test Guideline 203: Fish, Acute Toxicity Test
This guideline assesses the acute toxicity of substances to fish.
-
Principle: Fish are exposed to the test substance for a 96-hour period.
-
Test Organisms: One or more fish species can be used.
-
Procedure:
-
Fish are exposed to at least five concentrations of the test substance arranged in a geometric series.
-
At least seven fish are used for each test concentration and for the control group.
-
Mortality and any abnormal effects are recorded at 24, 48, 72, and 96 hours.
-
-
Endpoint: The LC50 (median lethal concentration), the concentration that is lethal to 50% of the test fish, is determined.
OECD Test Guideline 202: Daphnia sp., Acute Immobilisation Test
This test evaluates the acute toxicity of substances to Daphnia, a type of freshwater invertebrate.
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Test Organisms: Daphnia magna is the preferred species. The daphnids should be less than 24 hours old at the start of the test.
-
Procedure:
-
Daphnids are exposed to at least five concentrations of the test substance.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The EC50 (median effective concentration), the concentration that immobilizes 50% of the daphnids, is calculated.
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This guideline determines the effects of a substance on the growth of freshwater algae.
-
Principle: Exponentially growing cultures of algae are exposed to the test substance over a period of 72 hours.
-
Test Organisms: Recommended species include Pseudokirchneriella subcapitata (a green alga).
-
Procedure:
-
Algal cultures are exposed to at least five concentrations of the test substance.
-
The growth of the algae is measured at 24, 48, and 72 hours by determining the cell density.
-
-
Endpoint: The test measures the inhibition of growth, and the ErC50 (the concentration causing a 50% reduction in the growth rate) is calculated.
Signaling Pathways and Mechanisms of Action
Recent research has begun to elucidate the molecular mechanisms through which this compound exerts its biological effects. These involve interactions with several key signaling pathways.
Antimicrobial Mechanism
This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism involves the disruption of the bacterial cell membrane.
Anti-Inflammatory Signaling
This compound has demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways.
Lauric Acid's Role in the Gut Microbiome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lauric acid (LA), a 12-carbon medium-chain fatty acid (MCFA), is increasingly recognized for its significant modulatory effects on the gut microbiome and host physiology. Possessing direct antimicrobial properties, LA selectively inhibits pathogenic bacteria while often sparing beneficial species. This targeted action, combined with its influence on host inflammatory and metabolic pathways, positions this compound as a molecule of high interest for therapeutic development. This document provides a comprehensive overview of the current understanding of this compound's role in the gut, detailing its antimicrobial activity, impact on microbial composition, and the molecular signaling pathways it modulates. It includes summaries of quantitative data, detailed experimental protocols from key studies, and visual representations of relevant biological processes to serve as a resource for research and development.
Direct Antimicrobial Effects of this compound
This compound exhibits broad-spectrum antimicrobial activity, a property attributed to its ability to disrupt bacterial cell membranes.[1] This mechanism involves the integration of the fatty acid into the lipid bilayer, leading to increased permeability and eventual cell lysis.[1]
Selective Bactericidal and Inhibitory Activity
A key feature of this compound's antimicrobial action in the gut is its selectivity. In vitro studies have consistently shown that LA has potent inhibitory effects against various pathogenic bacteria while demonstrating lower activity against commensal lactic acid bacteria.[2][3] This selectivity is crucial for its potential to modulate the gut microbiota beneficially, reducing pathogen load without causing widespread dysbiosis.
Notably, LA has demonstrated significant efficacy against Clostridium difficile, a major gastrointestinal pathogen.[4][5] It inhibits vegetative cell growth, spore outgrowth, and biofilm formation.[4][6] The mechanism behind this inhibition is linked to the generation of reactive oxygen species (ROS) and subsequent plasma membrane damage.[4][6]
Impact on Gut Microbiome Composition
Beyond its direct antimicrobial effects, this compound supplementation can induce significant shifts in the overall composition of the gut microbiota. These alterations can contribute to improved gut health and host metabolism.
Modulation of Bacterial Phyla and Genera
Studies in animal models have shown that dietary this compound can alter the relative abundance of key bacterial groups. In a study using a lipopolysaccharide (LPS) challenge model in broilers, this compound supplementation was found to inhibit LPS-induced dysbiosis.[7] Specifically, it reduced the abundance of potentially pathogenic genera such as Escherichia-Shigella, Barnesiella, and Alistipes, while increasing the populations of beneficial genera like Lactobacillus and Bacteroides.[7][8] Other research in mice fed a high-fat diet showed that this compound and its glycerides increased the abundance of Bifidobacterium and decreased Desulfovibrio.[9]
The Firmicutes/Bacteroidetes (F/B) ratio is often considered a marker of gut dysbiosis, although its direct correlation with obesity is debated.[10] Some studies suggest that medium-chain fatty acids can increase the population of Bacteroidetes, which may be beneficial in preventing obesity and related metabolic diseases.[11]
Quantitative Data on Microbiome Changes
The following table summarizes quantitative findings from a study investigating the effect of this compound on the cecal microbiota of broilers challenged with LPS.[7][12]
| Bacterial Genus | Control (LPS) Group (Relative Abundance %) | This compound + LPS Group (Relative Abundance %) | Change with this compound |
| Escherichia-Shigella | High | Reduced | ↓ |
| Barnesiella | High | Reduced | ↓ |
| Alistipes | High | Reduced | ↓ |
| Lactobacillus | Low | Increased | ↑ |
| Bacteroides | Low | Increased | ↑ |
| Data adapted from studies on LPS-challenged broilers, showing a shift towards a healthier microbial composition with this compound pretreatment.[7][12] |
Host-Microbiome Interactions and Signaling Pathways
This compound's influence extends to modulating host signaling pathways, impacting inflammation and metabolic processes. These effects can be direct, through interaction with host cell receptors, or indirect, mediated by the LA-altered microbiota.
GPR84 Signaling
G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids with carbon chain lengths of 9 to 14.[13] While some studies did not observe this compound (C12) activating GPR84, others have identified it as a ligand.[14][15] GPR84 is primarily expressed in immune cells like macrophages and neutrophils and is implicated in inflammatory responses.[14][16] Activation of GPR84 can amplify LPS-stimulated production of proinflammatory cytokines.[13] This suggests that in certain contexts, this compound could have pro-inflammatory effects through GPR84, highlighting the complexity of its immunomodulatory role.[17][18]
TLR4 Signaling
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria, initiating an inflammatory cascade.[19] Some saturated fatty acids, including this compound, can also activate the TLR4 signaling pathway.[20][21] In a study on liver inflammation, this compound was shown to ameliorate LPS-induced inflammation by mediating the TLR4/MyD88 pathway.[19][22] This suggests a potential anti-inflammatory role by modulating the downstream effects of TLR4 activation.
dot
Caption: this compound modulation of the TLR4 signaling pathway.
Experimental Protocols
Reproducibility is paramount in scientific research. This section details common methodologies used to investigate the effects of this compound on the gut microbiome.
In Vitro Antimicrobial Activity Assay
This protocol is adapted from a method developed to measure the antimicrobial activity of this compound in a microplate reader format.[2][23]
-
Preparation of Test Complex (TC):
-
An agar (B569324) medium (e.g., Genedium Agar Medium for anaerobes) is autoclaved and cooled to 50°C.[2]
-
This compound, dissolved in 100% ethanol, is added to the cooled medium to achieve final concentrations (e.g., 0.25, 0.75, 2.5 mM).[2]
-
100 µL of this LA-containing agar is pipetted into the wells of a 96-well deep-well microplate.[2][23]
-
300 µL of sterile broth medium (e.g., Genedium broth) is added on top of the solidified agar layer.[23]
-
-
Bacterial Inoculation:
-
The TC plates are incubated for 12 hours at 37°C to allow this compound to diffuse into the broth.[23]
-
Bacterial strains (e.g., Clostridium difficile, Bacteroides fragilis, Lactobacillus species) are cultured to a specific density.
-
A standardized inoculum (e.g., 1 x 10⁵ CFU) of the test bacterium is added to the broth layer of the TC.[2]
-
-
Incubation and Measurement:
-
Plates are incubated under appropriate conditions (e.g., anaerobically at 37°C) for a set period (e.g., 12-24 hours).
-
Bacterial growth is assessed by measuring the optical density (turbidity) at 600 nm (OD600) using a microplate reader.[23]
-
Results can be validated by traditional colony counting methods on agar plates.[2]
-
Animal Model for Gut Microbiome Analysis
This protocol describes a general workflow for studying the effects of this compound in a mouse or broiler model.[7][24]
dot
Caption: General experimental workflow for animal studies.
-
Animals and Housing: Specific pathogen-free animals (e.g., C57BL/6 mice or Ross 308 broilers) are used.[4][7] They are housed in a controlled environment with ad libitum access to food and water.
-
Dietary Groups: Animals are randomly assigned to groups:
-
Control Group: Fed a standard basal diet.
-
This compound Group: Fed a basal diet supplemented with a specific concentration of this compound (e.g., 1000 mg/kg).[7]
-
-
Challenge Model (Optional): To study protective effects, animals may be challenged with a pathogen or inflammatory agent. For example, an intraperitoneal injection of E. coli-derived LPS (e.g., 0.5 mg/kg) for 3 consecutive days.[7]
-
Sample Collection: At the end of the study period, animals are humanely euthanized. Cecal or fecal contents are collected for microbiome and metabolite analysis. Colon tissue may be collected for histology and analysis of inflammatory markers.
-
Microbiome Analysis (16S rRNA Sequencing):
-
DNA Extraction: Total genomic DNA is extracted from cecal/fecal samples using a commercial kit.
-
PCR Amplification: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using universal primers.[25][26]
-
Library Preparation & Sequencing: Amplicon libraries are prepared and sequenced on a high-throughput platform (e.g., Illumina MiSeq/NovaSeq).[27]
-
Data Analysis: Raw sequencing reads are processed (quality filtering, denoising, chimera removal) to generate Amplicon Sequence Variants (ASVs). Taxonomic classification is performed against a reference database (e.g., SILVA, Greengenes).[28][29] Alpha and beta diversity analyses are conducted to compare microbial communities between groups.
-
Conclusion and Future Directions
This compound demonstrates a multifaceted role in shaping the gut microbiome. Its selective antimicrobial properties against pathogens like C. difficile and its ability to foster the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium underscore its potential as a therapeutic agent for correcting dysbiosis.[9][23] Furthermore, its interaction with host immune signaling pathways like TLR4 and GPR84 opens avenues for its use in managing inflammatory conditions of the gut.
Future research should focus on elucidating the precise mechanisms of its selective antimicrobial action and further clarifying its complex, sometimes contradictory, role in host inflammation via receptors like GPR84. Human clinical trials are a critical next step to validate the preclinical findings and to determine optimal dosages and formulations for therapeutic applications in conditions such as inflammatory bowel disease (IBD) and for the prevention of opportunistic infections.[30] The continued exploration of this compound and its derivatives offers a promising frontier in the development of microbiome-targeted therapies.
References
- 1. Biomedical Applications of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring the Antimicrobial Activity of this compound against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the Antimicrobial Activity of this compound against Various Bacteria in Human Gut Microbiota Using a New Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Is an Inhibitor of Clostridium difficile Growth in Vitro and Reduces Inflammation in a Mouse Infection Model [frontiersin.org]
- 5. scholars.okstate.edu [scholars.okstate.edu]
- 6. This compound Is an Inhibitor of Clostridium difficile Growth in Vitro and Reduces Inflammation in a Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrating Serum Metabolome and Gut Microbiome to Evaluate the Benefits of this compound on Lipopolysaccharide- Challenged Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrating Serum Metabolome and Gut Microbiome to Evaluate the Benefits of this compound on Lipopolysaccharide- Challenged Broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential modulations of this compound and its glycerides on high fat diet-induced metabolic disorders and gut microbiota dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Firmicutes/Bacteroidetes Ratio: A Relevant Marker of Gut Dysbiosis in Obese Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Integrating Serum Metabolome and Gut Microbiome to Evaluate the Benefits of this compound on Lipopolysaccharide- Challenged Broilers [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. GPR84 signaling promotes intestinal mucosal inflammation via enhancing NLRP3 inflammasome activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Alterations in Circulating Fatty Acid Are Associated With Gut Microbiota Dysbiosis and Inflammation in Multiple Sclerosis [frontiersin.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Research Portal [researchportal.scu.edu.au]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound ameliorates lipopolysaccharide (LPS)-induced liver inflammation by mediating TLR4/MyD88 pathway in Sprague Dawley (SD) rats : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 26. Frontiers | Characterization of the Gut Microbiome Using 16S or Shotgun Metagenomics [frontiersin.org]
- 27. journals.asm.org [journals.asm.org]
- 28. Characterization of the Gut Microbiome Using 16S or Shotgun Metagenomics | Semantic Scholar [semanticscholar.org]
- 29. The Human Microbiome and Understanding the 16S rRNA Gene in Translational Nursing Science - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Effects of Medium Chain Fatty Acids on Intestinal Health of Monogastric Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving Lauric Acid for In Vitro Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a 12-carbon saturated medium-chain fatty acid, is a key component of coconut and palm kernel oils.[1][2] It is extensively studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][3] In vitro cell culture experiments are crucial for elucidating the cellular and molecular mechanisms underlying these effects. However, due to its low solubility in aqueous solutions, proper preparation of this compound for cell culture applications is critical to ensure accurate and reproducible results.[4]
This document provides detailed application notes and protocols for dissolving and preparing this compound for in vitro cell culture experiments. It includes information on solubility, recommended solvents, and a step-by-step guide for preparing this compound-BSA complexes to enhance bioavailability and minimize solvent-induced cytotoxicity.
Data Presentation: Quantitative Summary
The following table summarizes key quantitative data for the preparation of this compound solutions for cell culture experiments.
| Parameter | Value | Solvent/Medium | Notes | Reference |
| Molecular Weight | 200.32 g/mol | - | - | |
| Solubility in Organic Solvents | ~30 mg/mL | Ethanol (B145695), Dimethylformamide (DMF) | Purge with an inert gas. | |
| ~20 mg/mL | Dimethyl Sulfoxide (DMSO) | Purge with an inert gas. | ||
| 100 mg/mL | DMSO | Requires sonication. | ||
| Solubility in Aqueous Buffers | Sparingly soluble | Aqueous buffers | - | |
| ~0.5 mg/mL | 1:8 solution of Ethanol:PBS (pH 7.2) | Prepare by diluting an ethanol stock. | ||
| Typical Stock Solution Concentration | 10 mM - 150 mM | Ethanol | Varies depending on the protocol. | |
| Recommended Final Solvent Concentration in Culture | < 0.1% | Cell Culture Medium | To avoid solvent toxicity. | |
| Typical this compound Treatment Concentrations | 25 µM - 1 mM | Cell Culture Medium | Concentration is cell type and endpoint dependent. | |
| This compound:BSA Molar Ratio | 1.5:1 to 6:1 | Cell Culture Medium | Higher ratios can induce different cellular responses. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 150 mM this compound stock solution in ethanol.
Materials:
-
This compound (crystalline solid, ≥98% purity)
-
Ethanol (100%, cell culture grade)
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Water bath or heating block set to 65°C
-
Vortex mixer
Procedure:
-
Weigh out 41.8 mg of this compound and place it in a sterile 1.5 mL tube.
-
Add 1 mL of 50% (v/v) ethanol.
-
Vortex the tube to mix the contents.
-
Heat the solution at 65°C until the this compound is completely dissolved. Vortex periodically to aid dissolution.
-
Once fully dissolved, the stock solution can be stored at -20°C for up to one month or -80°C for up to six months. Protect from light.
Protocol 2: Preparation of this compound-BSA Conjugate for Cell Culture
This protocol describes the preparation of a 0.5 mM this compound solution complexed with fatty acid-free BSA at a 5:1 molar ratio in cell culture media. This method enhances the solubility and delivery of this compound to cells while minimizing the toxicity of the free fatty acid and the solvent.
Materials:
-
This compound stock solution (150 mM in 50% ethanol, from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
MilliQ water
-
Sterile filter unit (0.22 µm)
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile conical tubes (15 mL)
-
Water bath set to 37°C
Procedure:
Part A: Preparation of 10% Fatty Acid-Free BSA Solution
-
Weigh 5 g of fatty acid-free BSA and dissolve it in 50 mL of MilliQ water to make a 10% (w/v) solution.
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
Store the sterile 10% BSA solution at 4°C.
Part B: Preparation of this compound-BSA Complex
-
In a sterile 15 mL conical tube, add 67 µL of the 10% fatty acid-free BSA solution.
-
Place the tube in a 37°C water bath for 5 minutes.
-
Add 3.3 µL of the 150 mM this compound stock solution to the pre-warmed BSA solution. This will give a final this compound concentration of approximately 0.5 mM and a this compound to BSA molar ratio of roughly 5:1.
-
Return the tube to the 37°C water bath for another 5 minutes.
-
Add 930 µL of pre-warmed cell culture medium to the tube.
-
Incubate the final solution in the 37°C water bath for 1 hour to allow for the complex to form.
-
The this compound-BSA complex is now ready to be added to your cell cultures.
Vehicle Control: It is crucial to prepare a vehicle control that contains the same concentration of BSA and ethanol as the this compound treatment group. To do this, follow the same procedure but substitute the this compound stock solution with the 50% ethanol solvent.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and using this compound in cell culture.
Simplified this compound Signaling Pathway
Caption: Simplified signaling of this compound-induced cancer cell death.
References
Application Note: Quantification of Lauric Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of lauric acid in various biological and commercial samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described method involves lipid extraction, derivatization of this compound to its more volatile fatty acid methyl ester (FAME), followed by GC-MS analysis. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a robust and accurate method for this compound quantification.
Introduction
This compound (dodecanoic acid) is a saturated medium-chain fatty acid with a 12-carbon backbone. It is a major component of coconut oil and palm kernel oil and is utilized in the production of soaps, detergents, and cosmetics. In the pharmaceutical and food industries, this compound and its derivatives are of interest for their antimicrobial properties and as nutritional components. Accurate quantification of this compound is crucial for quality control in commercial products and for various research applications in biology and medicine.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] For fatty acids like this compound, which have low volatility, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).[2][3] This process enhances chromatographic separation and detection sensitivity.[2] This application note details a validated GC-MS method for the reliable quantification of this compound.
Principle of the Method
The quantification of this compound is achieved through a multi-step process:
-
Lipid Extraction: Total lipids are extracted from the sample matrix.
-
Internal Standard Spiking: For accurate quantification, a known amount of an internal standard is added to the sample before extraction. A stable isotope-labeled analog of this compound, such as this compound-d3, is ideal as it behaves similarly to the analyte during sample preparation and analysis, compensating for variations.[4]
-
Derivatization (Esterification): The extracted fatty acids are converted to their corresponding FAMEs. This is commonly achieved through transesterification using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic sulfuric acid.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The FAMEs are separated on a capillary column and detected by the mass spectrometer.
-
Quantification: The concentration of this compound is determined by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Experimental Protocols
-
This compound standard (≥99% purity)
-
Internal Standard (IS): this compound-d3 or Methyl Heptadecanoate-d33
-
Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), Iso-octane (HPLC grade), Hexane (B92381) (HPLC grade)
-
Derivatizing agents: Boron trifluoride in methanol (14% BF3-MeOH) or 2% (v/v) methanolic sulfuric acid
-
Sodium chloride (saturated solution)
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with PTFE-lined caps
-
Pipettes and general laboratory glassware
The choice of sample preparation method depends on the sample matrix. Below are protocols for plasma and oil samples.
3.2.1. Plasma Samples
-
Aliquoting: Pipette 100 µL of plasma into a clean glass tube.
-
Internal Standard Addition: Add a known amount of the internal standard solution (e.g., this compound-d3).
-
Protein Precipitation and Extraction: Add 2 mL of a chloroform/methanol mixture (2:1, v/v) to precipitate proteins and extract lipids. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the lower organic layer containing the lipids to a new clean tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
3.2.2. Oil Samples
-
Weighing: Accurately weigh approximately 20 mg of the oil sample into a 2 mL glass vial.
-
Internal Standard Addition: Add 100 µL of the internal standard solution (e.g., C17:0 methyl ester, 1 mg/mL).
-
Transesterification: Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol. Cap the vial tightly and vortex for 1 minute.
-
Heating: Heat the vial at 60°C for 15 minutes.
-
Cooling and Extraction: Allow the vial to cool to room temperature. Add 1 mL of hexane and vortex for 1 minute.
-
Washing: Add 1 mL of saturated sodium chloride solution and vortex for 30 seconds.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes.
-
Collection: Transfer the upper hexane layer containing the FAMEs to a new vial containing anhydrous sodium sulfate to remove residual water. Transfer the dried extract to a GC vial for analysis.
This step is for lipid extracts from plasma or other biological tissues.
-
Reagent Addition: Reconstitute the dried lipid extract in 1 mL of 14% BF3-methanol or 2% methanolic sulfuric acid.
-
Incubation: Seal the tube and heat at 60°C for 30 minutes.
-
Neutralization and Extraction: After cooling, add 1 mL of water and 1 mL of iso-octane. Vortex and centrifuge to separate the layers.
-
Final Product: Transfer the top organic layer containing the FAMEs to a GC vial for analysis.
The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.
| Parameter | Value | Reference |
| Gas Chromatograph | Agilent 7890B GC or equivalent | |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column | |
| Injector Temperature | 250°C - 260°C | |
| Injection Volume | 1 µL | |
| Injection Mode | Split (e.g., 10:1 or 50:1 ratio) or Splitless | |
| Carrier Gas | Helium | |
| Flow Rate | 0.8 - 1.0 mL/min (Constant Flow) | |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min | |
| Transfer Line Temp. | 250°C | |
| Ion Source Temp. | 230°C | |
| Quadrupole Temp. | 150°C | |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | |
| Mass Scan Range | m/z 40-400 | |
| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) |
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Internal Standard Addition: Add a constant, known amount of the internal standard solution to each working standard solution.
-
Derivatization: Derivatize the calibration standards using the same procedure as the samples (Section 3.3).
-
Analysis: Analyze the derivatized standards by GC-MS.
-
Curve Construction: Plot the peak area ratio of this compound methyl ester to the internal standard against the concentration of this compound to generate a calibration curve.
Data Presentation
Quantitative results from the analysis of a representative sample are summarized in the table below.
| Analyte | Retention Time (min) | Peak Area | Concentration (% of Total Fatty Acids) | Reference |
| Caprylic Acid (C8:0) | 8.52 | 1.25E+07 | 5.8 | |
| Capric Acid (C10:0) | 10.89 | 9.87E+07 | 45.9 | |
| This compound (C12:0) | 13.15 | 1.01E+08 | 47.0 | |
| Myristic Acid (C14:0) | 15.21 | 2.56E+06 | 1.2 | |
| Internal Standard (C17:0) | 17.89 | 5.00E+07 | N/A |
Method performance parameters are summarized in the following table.
| Parameter | Value | Reference |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.385 µg/mL | |
| Limit of Quantitation (LOQ) | 1.168 µg/mL | |
| Spike Recovery | 87-94% | |
| Precision (%RSD) | < 2% |
Mandatory Visualization
The overall experimental workflow for the GC-MS quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification by GC-MS.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in a variety of sample matrices. The protocol, which includes lipid extraction, derivatization to FAMEs, and stable isotope dilution for accurate quantification, is suitable for both research and quality control applications. The provided GC-MS parameters and performance data demonstrate the robustness and accuracy of the method.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Lauric Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a 12-carbon saturated fatty acid, is a key component of coconut and palm kernel oils. It has garnered significant interest in various fields, including food science, cosmetics, and pharmaceutical development, due to its unique physicochemical properties and potential biological activities. Accurate and robust analytical methods are crucial for the quantification of this compound in diverse matrices. High-Performance Liquid Chromatography (HPLC) offers a versatile and reliable platform for this purpose. This document provides detailed application notes and protocols for the analysis of this compound using various HPLC techniques.
Overview of Analytical Approaches
The analysis of this compound by HPLC can be accomplished through several approaches, primarily differing in the detection method employed. As a saturated fatty acid, this compound lacks a strong chromophore, making direct UV detection challenging. Therefore, common strategies include:
-
Universal Detection Methods: Techniques like Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are suitable for non-volatile analytes like this compound and do not require derivatization.[1][2]
-
Derivatization for Enhanced Detection: To enable sensitive detection by UV-Vis or fluorescence detectors, this compound can be chemically modified with a suitable labeling agent. This process, known as derivatization, significantly improves the limit of detection and quantification.[3][4]
HPLC Methods for this compound Analysis
Several HPLC methods have been developed for the analysis of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Method 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)
This method is applicable for the direct analysis of this compound without derivatization, making it a relatively straightforward approach.
Table 1: Chromatographic Conditions and Performance Data for RP-HPLC-ELSD
| Parameter | Value |
| Column | Hypersil GOLD™ 1.9 µm, 200 x 2.1 mm |
| Mobile Phase A | 50:30:19.8:0.2 (v/v) methanol (B129727) / acetonitrile (B52724) / water / formic acid |
| Mobile Phase B | 59.8:40:0.2 (v/v) methanol / acetone (B3395972) / formic acid |
| Gradient | 100% A to 100% B over 43 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60 °C |
| Injection Volume | 2 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Retention Time (tR) | 4.87 min |
| Limit of Detection (LOD) | 16.2 ng on column[5] |
Method 2: Mixed-Mode HPLC with Evaporative Detection (ELSD/CAD/MS)
This method utilizes a mixed-mode column for the retention and analysis of this compound.
Table 2: Chromatographic Conditions for Mixed-Mode HPLC
| Parameter | Value |
| Column | Newcrom BH, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Water, Acetonitrile (MeCN), and Ammonium formate (B1220265) buffer |
| Detector | ELSD, CAD, or ESI-MS[1] |
Method 3: Reversed-Phase HPLC with UV Detection after Derivatization
This method involves a pre-column derivatization step to attach a UV-absorbing molecule to the this compound, enabling sensitive UV detection.
Table 3: Chromatographic Conditions and Performance Data for RP-HPLC-UV (Post-Derivatization)
| Parameter | Value |
| Derivatizing Agent | 2,4'-dibromoacetophenone[4] |
| Column | C18 (e.g., Nova-Pak)[4] |
| Mobile Phase | Gradient of methanol and water is typically used. |
| Detection | UV at ~256 nm[4] |
Method 4: Reversed-Phase HPLC with Fluorescence Detection after Derivatization
For high sensitivity, this compound can be derivatized with a fluorescent tag. This method is particularly useful for trace-level analysis.
Table 4: Chromatographic Conditions and Performance Data for RP-HPLC-Fluorescence (Post-Derivatization)
| Parameter | Value |
| Derivatizing Agent | 4-(bromomethyl)-7-methoxycoumarin (BrMMC)[3][6] |
| Column | C18 (e.g., Chromspher C18)[6] |
| Mobile Phase | Isocratic mixture of methanol/water (e.g., 67/33, v/v)[6] |
| Flow Rate | 1 mL/min[6] |
| Detection | Fluorescence (Excitation: 330 nm, Emission: 396 nm)[6] |
| Linearity Range | 2.0 to 100 nmol/mL[6] |
| Limit of Detection (LOD) | 0.25 pmol per injection[6] |
Experimental Protocols
Protocol 1: Sample Preparation and HPLC-ELSD Analysis
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For oil samples, dissolve a known amount of the oil in a suitable solvent and filter through a 0.45 µm filter. For other matrices, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the lipid fraction.
-
HPLC Analysis:
-
Set up the HPLC system according to the conditions outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Protocol 2: Derivatization and HPLC-Fluorescence Analysis
-
Standard and Sample Preparation: Prepare standards and extract this compound from the sample as described in Protocol 1. The final extracts should be evaporated to dryness under a stream of nitrogen.
-
Derivatization Procedure:
-
To the dried residue of standards and samples, add the derivatizing reagent, 4-(bromomethyl)-7-methoxycoumarin (BrMMC), and a catalyst in an appropriate solvent (e.g., acetonitrile).[3][6]
-
The reaction is typically carried out at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 40 minutes).[6]
-
After the reaction, the mixture is cooled, and an aliquot is injected into the HPLC system.
-
-
HPLC Analysis:
-
Configure the HPLC system with a fluorescence detector according to the parameters in Table 4 .
-
Equilibrate the C18 column with the isocratic mobile phase.
-
Inject the derivatized standards and samples.
-
Develop a calibration curve from the standards and determine the concentration of this compound in the samples.
-
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Logic for selecting a detection method for this compound analysis.
References
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Lauric Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various lauric acid esters and the evaluation of their antimicrobial properties. The information is intended to guide researchers in the development of novel antimicrobial agents.
Introduction
This compound, a 12-carbon saturated fatty acid found abundantly in coconut oil, and its ester derivatives have garnered significant attention for their broad-spectrum antimicrobial activities.[1][2] These compounds are known to be effective against a range of Gram-positive bacteria, and some have shown activity against Gram-negative bacteria, fungi, and enveloped viruses.[1][3][4] The esterification of this compound enhances its antimicrobial efficacy, making this compound esters promising candidates for therapeutic and preservative applications. This document outlines the chemical synthesis of several this compound esters and the standardized methods for assessing their antimicrobial potency.
Part I: Synthesis of this compound Esters
Several methods can be employed for the synthesis of this compound esters. The choice of method depends on the desired ester and the available starting materials. Below are protocols for two common synthesis strategies.
Logical Workflow for this compound Ester Synthesis
The general process involves selecting the appropriate starting materials, performing the esterification reaction under controlled conditions, and subsequently purifying the final product.
Caption: General workflow for the synthesis of this compound esters.
Protocol 1: Synthesis of Monosaccharide this compound Esters via Acylation
This protocol describes the synthesis of glucose laurate, fructose (B13574) laurate, and galactose laurate by reacting the respective monosaccharide with lauroyl chloride.
A. Preparation of Lauroyl Chloride
-
Place 3 mmol (0.60 g) of this compound in a 100 mL three-neck flask and heat at 45°C until melted.
-
Gradually add 6 mmol (6 mL) of thionyl chloride to the flask.
-
Maintain the temperature at 60-65°C for 2-3 hours until gas evolution nearly ceases.
-
Carefully recover the excess thionyl chloride by distillation.
-
The resulting product is lauroyl chloride, which can be analyzed using FTIR and GC-MS.
B. Esterification Reaction
-
React lauroyl chloride with the chosen monosaccharide (glucose, fructose, or galactose) in the presence of pyridine.
-
The reaction yields the corresponding monosaccharide this compound ester (e.g., glucose laurate, GLC12).
-
Yields can vary, with reported values of 36.1% for glucose laurate, 77.8% for fructose laurate, and 72.2% for galactose laurate.
Protocol 2: Synthesis of Vinyl Laurate via Transesterification
This method involves the reaction of this compound with vinyl acetate (B1210297) using a mercury-based catalyst.
-
In a 500-mL round-bottomed three-necked flask equipped with a thermometer, reflux condenser, and a nitrogen gas inlet, combine 206 g (2.4 moles) of freshly distilled vinyl acetate and 80 g (0.4 mole) of this compound.
-
Dissolve the this compound by warming and add 1.6 g of mercuric acetate.
-
Shake the mixture for approximately 30 minutes, then add 0.15 ml of 100% sulfuric acid dropwise.
-
Heat the solution under reflux for 3 hours.
-
Neutralize the sulfuric acid by adding 0.83 g of sodium acetate trihydrate.
-
Recover excess vinyl acetate by distillation at atmospheric pressure until the pot temperature reaches 125°C.
-
Complete the distillation at 10 mm Hg or lower to obtain fairly pure vinyl laurate.
-
Redistillation can be performed to achieve higher purity.
Part II: Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of the synthesized this compound esters, standardized susceptibility tests such as the broth micro-dilution method and the agar (B569324) well diffusion method are recommended.
Experimental Workflow for Antimicrobial Testing
The following diagram illustrates the typical workflow for determining the antimicrobial activity of the synthesized compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of Monosaccharide this compound Esters as Antibacterial and Antifungal Agents | Scientific.Net [scientific.net]
- 4. aclr.com.es [aclr.com.es]
Application Notes and Protocols: Lauric Acid as a Substrate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a 12-carbon saturated fatty acid, is a versatile substrate for studying the activity of various enzymes central to lipid metabolism and xenobiotic detoxification. Its defined structure and metabolic fate make it an ideal tool for characterizing enzyme kinetics, screening inhibitors, and elucidating metabolic pathways. These application notes provide detailed protocols and data for utilizing this compound in assays for key enzyme classes: Cytochrome P450s, Lipases, and Fatty Acid Amide Hydrolase.
I. Cytochrome P450 (CYP) Assays
This compound is extensively used to probe the activity of several CYP isoforms, particularly those in the CYP4A and CYP2E1 families, which are involved in fatty acid metabolism. The primary reactions catalyzed by these enzymes are the hydroxylation of this compound at the terminal (ω) and sub-terminal (ω-1) positions.
A. Data Presentation: Kinetic Parameters of this compound Hydroxylation
The following table summarizes the kinetic parameters for this compound hydroxylation by different human liver microsomal CYP isoforms. This data is crucial for designing experiments and understanding the relative contributions of different enzymes to this compound metabolism.
| Enzyme | Product | Km (μM) | Vmax or kcat | Source |
| CYP4A11 | 12-hydroxythis compound (ω-hydroxylation) | 11 - 200 | 15 - 38 min⁻¹ (kcat) | [1] |
| CYP2E1 | 11-hydroxythis compound (ω-1 hydroxylation) | 130 ± 42 | Not specified | [2] |
| Microsomal (Low Km) | 12-hydroxythis compound (ω-hydroxylation) | 22 ± 12 | Not specified | [2] |
| Microsomal (High Km) | 12-hydroxythis compound (ω-hydroxylation) | 550 ± 310 | Not specified | [2] |
B. Experimental Protocol: this compound Hydroxylation Assay in Human Liver Microsomes
This protocol details the steps for measuring the ω and ω-1 hydroxylation of this compound in human liver microsomes, a common model for studying drug metabolism.
1. Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
This compound (substrate)
-
[¹⁴C]-Lauric Acid (for radiochemical detection, optional)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP⁺)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic Acid
-
Hydroxythis compound standards (11- and 12-hydroxythis compound)
-
HPLC system with a C18 column
-
Mass Spectrometer or UV/Radiochemical detector
2. Assay Procedure:
-
Prepare Microsome Incubation Mix: In a microcentrifuge tube, combine HLMs (final concentration 0.1-0.5 mg/mL) and potassium phosphate buffer.
-
Substrate Addition: Add this compound (final concentration ranging from 1 to 200 µM, depending on the target enzyme) to the microsome mix. For radiolabeled assays, spike with [¹⁴C]-Lauric Acid.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate at 37°C for 15-30 minutes with gentle shaking. The incubation time should be optimized to ensure linear product formation.
-
Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis. Separate the metabolites (11- and 12-hydroxythis compound) from the parent this compound using a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detection and Quantification: Detect the metabolites using mass spectrometry or a UV/radiochemical detector. Quantify the products by comparing their peak areas to a standard curve of authentic standards.
3. Data Analysis:
-
Calculate the rate of product formation (pmol/min/mg protein).
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
C. Visualization: this compound Metabolism by CYPs
References
Application Notes and Protocols for Incorporating Lauric Acid into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a medium-chain saturated fatty acid, has garnered significant interest in drug delivery and pharmaceutical formulations due to its antimicrobial, anti-inflammatory, and permeation-enhancing properties.[1] Incorporating this compound into lipid nanoparticles (LNPs), such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offers a promising strategy to enhance its therapeutic efficacy, improve stability, and enable controlled release.[2][3] These LNP formulations are particularly relevant for topical and oral drug delivery applications.[4][5]
This document provides detailed protocols for the incorporation of this compound into LNPs using two common methods: high-pressure hot homogenization for SLNs and a microemulsion-based technique for NLCs. It also includes a compilation of quantitative data from various studies to aid in the characterization and optimization of these nanoparticles.
Data Presentation: Characterization of this compound-Loaded Lipid Nanoparticles
The following tables summarize the physicochemical properties of this compound-containing LNPs from various studies. These parameters are crucial for evaluating the quality, stability, and potential in vivo performance of the nanoparticle formulations.
Table 1: Physicochemical Properties of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation Composition (Key Components) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| This compound, Stearic Acid, Oleic Acid, Phosphatidylcholine, Sodium Taurocholate | Not Specified | Not Specified | Not Specified | Not Specified | [2][3] |
| Retinoic Acid, this compound, Compritol 888 ATO, Stearylamine | 147 ± 35 | < 0.5 | +43 ± 5 | 100 ± 4 (for this compound) | [4][6] |
| This compound, Tea Tree Oil, Stearic Acid, Tween 80 | 239.58 ± 7.96 – 344.7 ± 16.13 | Not Specified | -17.8 ± 3.91 to -13.1 ± 3.54 | Not Specified | [7] |
| 5-Fluorouracil, this compound, Oleic Acid/Linoleic Acid | < 200 | < 0.2 | < -30 | Not Specified | [8] |
| Phytostanol Ester, this compound, Lecithin, Sodium Taurocholate | Larger than Stearic Acid formulations | Not Specified | Lower than Stearic Acid formulations | 74 | [9] |
Table 2: Physicochemical Properties of this compound-Loaded Liposomes and Nanostructured Lipid Carriers (NLCs)
| Formulation Type | Formulation Composition (Key Components) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Liposomes | This compound (0-200 µg/mL), other lipid components | 113.6 ± 1.6 - 123.6 ± 1.5 | Not Specified | Becomes more negative with increasing this compound | Not Specified | [10][11] |
| NLC | This compound PEG, Gelucire® 44/14, Miglyol® 812, Tween® 80 | ~100 | 0.1 | ~-10 | Not Specified | [2] |
| Magnetic NLCs | This compound coated magnetic nanoparticles, solid lipids, liquid lipids, Poloxamer 188 | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Hot Homogenization
This protocol is based on the widely used hot homogenization technique, which is effective for producing SLNs with a uniform size distribution.[8][13]
Materials:
-
Solid Lipid: Stearic Acid or Compritol® 888 ATO
-
Active Ingredient: this compound
-
Surfactant: Tween® 80 (Polysorbate 80) or a mixture of surfactants
-
Aqueous Phase: Deionized water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating plate with magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., stearic acid) by heating it to 5-10°C above its melting point.
-
Add the desired amount of this compound to the molten lipid and stir until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Heat the deionized water to the same temperature as the lipid phase.
-
Disperse the surfactant (e.g., Tween 80) in the hot water and stir until fully dissolved.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer at high speed for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization. The homogenization is typically carried out for several cycles (e.g., 3-5 cycles) at a pressure range of 500-1500 bar.[13] The temperature should be maintained above the melting point of the lipid throughout this process.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. The cooling process allows the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification (Optional):
-
The SLN dispersion can be purified to remove excess surfactant and un-encapsulated this compound using methods like dialysis or centrifugation.
-
Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Microemulsion Method
This method is advantageous as it is a low-energy technique and does not require sophisticated equipment like a high-pressure homogenizer.[6]
Materials:
-
Solid Lipid: Stearic Acid or Glyceryl Monostearate
-
Liquid Lipid (Oil): Oleic Acid or Miglyol® 812
-
Active Ingredient: this compound
-
Surfactant: Tween® 80
-
Co-surfactant: Ethanol or Propylene Glycol
-
Aqueous Phase: Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
-
Vortex mixer
Procedure:
-
Preparation of the Lipid Mixture:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Add the liquid lipid and this compound to the molten solid lipid and mix until a homogenous solution is formed.
-
-
Preparation of the Surfactant/Co-surfactant Mixture:
-
In a separate beaker, mix the surfactant (Tween 80) and co-surfactant (e.g., ethanol).
-
-
Formation of the Microemulsion:
-
Heat the aqueous phase to the same temperature as the lipid mixture.
-
Add the lipid mixture to the surfactant/co-surfactant mixture and stir.
-
Slowly add the hot aqueous phase to the lipid/surfactant mixture under continuous stirring. A clear and transparent microemulsion should form.
-
-
NLC Formation by Dispersion:
-
Rapidly disperse the hot microemulsion into a cold aqueous solution (2-4°C) under gentle stirring. The volume of the cold water should be significantly larger than the microemulsion volume (e.g., 1:10 ratio).
-
The sudden temperature drop causes the lipid to solidify, leading to the formation of NLCs.
-
-
Purification (Optional):
-
The NLC dispersion can be washed and concentrated by methods such as ultrafiltration or dialysis to remove the organic solvent and excess surfactant.
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication of Nanostructured Lipid Carriers (NLC)-Based Gels from Microemulsion Template for Delivery Through Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. biomol.com [biomol.com]
- 11. arxiv.org [arxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis [mdpi.com]
Application Notes and Protocols for the Characterization of Lauric Acid using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of lauric acid using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and data presented are intended to assist in the structural elucidation and purity assessment of this compound in various research and development settings.
Introduction
This compound, a saturated fatty acid with a 12-carbon backbone, is a key component in various industrial and pharmaceutical applications. Its characterization is crucial for quality control and formulation development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound by probing the magnetic properties of its constituent ¹H and ¹³C nuclei.
¹H NMR Spectroscopy of this compound
Proton NMR spectroscopy of this compound provides distinct signals corresponding to the different proton environments in the molecule. The spectrum is relatively simple, characterized by a few key resonances.
2.1. Data Presentation: ¹H NMR Chemical Shifts for this compound
The following table summarizes the typical chemical shifts (δ) for the protons in this compound, referenced to a standard solvent signal.
| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11.0 - 12.0 | Singlet (broad) | 1H |
| α-Methylene (-CH₂COOH) | 2.34 | Triplet | 2H |
| β-Methylene (-CH₂CH₂COOH) | 1.64 | Quintet | 2H |
| Methylene (B1212753) Chain (-(CH₂)₈-) | 1.26 - 1.46 | Multiplet (broad) | 16H |
| Terminal Methyl (-CH₃) | 0.88 | Triplet | 3H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
2.2. Experimental Protocol: ¹H NMR
2.2.1. Materials
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
2.2.2. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a 5 mm NMR tube.
2.2.3. Instrument Parameters (for a 400 MHz Spectrometer)
-
Pulse Program: Standard single pulse (zg30 or similar)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32 (can be adjusted based on sample concentration)
-
Receiver Gain: Autogain
2.2.4. Data Processing
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm or the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, triplet, etc.) to deduce proton coupling information.
¹³C NMR Spectroscopy of this compound
Carbon-13 NMR spectroscopy provides information on the different carbon environments within the this compound molecule.
3.1. Data Presentation: ¹³C NMR Chemical Shifts for this compound
The table below lists the characteristic chemical shifts for the carbon atoms in this compound.
| Carbon Assignment | Chemical Shift (δ) in ppm (CDCl₃) |
| Carbonyl (-COOH) | 180.8 |
| C2 (α-carbon) | 34.1 |
| C3 (β-carbon) | 24.7 |
| C4-C9 | 29.1 - 29.7 |
| C10 | 31.9 |
| C11 | 22.7 |
| C12 (Terminal Methyl) | 14.1 |
Note: The signals for the central methylene carbons (C4-C9) often overlap.
3.2. Experimental Protocol: ¹³C NMR
3.2.1. Materials
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes and vials
3.2.2. Sample Preparation
-
Weigh approximately 20-50 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃.
-
Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
3.2.3. Instrument Parameters (for a 100 MHz Spectrometer)
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay may be needed for quantitative analysis)
-
Number of Scans: 512-1024 (or more, as ¹³C has a low natural abundance)
-
Receiver Gain: Autogain
3.2.4. Data Processing
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the spectrum using the CDCl₃ triplet signal at 77.16 ppm.
-
Assign the peaks based on known chemical shift ranges and comparison with literature data.
Visualization of Experimental Workflow and Signal Assignments
The following diagrams illustrate the experimental workflow for NMR analysis and the assignment of signals in the ¹H and ¹³C NMR spectra of this compound.
Caption: Experimental workflow for NMR characterization of this compound.
Caption: this compound structure with ¹H and ¹³C NMR signal assignments.
Application Notes: In Vivo Administration of Lauric Acid in Mouse Models
Introduction
Lauric acid (LA), a 12-carbon medium-chain saturated fatty acid, is a primary component of coconut oil. It is increasingly being investigated for its diverse physiological effects. In mouse models, this compound has demonstrated a range of beneficial activities, including neuroprotective, anti-inflammatory, and metabolism-modulating properties. These notes provide a summary of key findings and detailed protocols for the in vivo administration of this compound to facilitate further research in this area.
Data Presentation: Summary of this compound Administration in Mice
The following table summarizes various studies involving the in vivo administration of this compound in different mouse models, detailing the dosages, routes of administration, and principal outcomes.
| Mouse Model | Strain | This compound Dose & Route | Duration | Key Findings |
| Neuroprotection | C57BL/6 | 750 mg/kg daily (Oral Gavage) | 6 weeks | Alleviated high-fat/high-fructose diet-induced neuroinflammation, systemic inflammation, and anxiety-like behavior; improved memory[1]. |
| Hyperglycemic Stroke | Not Specified | Not Specified | 72 hours post-stroke | Demonstrated neuroprotection by reducing infarct volume and brain edema; increased expression of Nrf2, Mn-SOD, and Ec-SOD[2][3][4]. |
| Inflammation | C57BL/6 | Not Specified (Orogastric) | 1 week prior to infection | Decreased C. difficile-induced inflammation, evidenced by reduced levels of TNF-α, IL-1β, and MCP-1[5]. |
| Obesity & Metabolism | C57BL/6J | 3% of high-fat diet (Dietary) | 12 weeks | Resulted in less adipose tissue inflammation and improved systemic insulin (B600854) resistance compared to a palmitic acid-supplemented diet[6]. |
| Obesity & Reproduction | Female Mice | 1% of high-fat diet (Dietary) | Not Specified | Alleviated HFD-induced irregular estrous cycles and improved glucose metabolism[7]. |
| Lactation Function | Lactating Mice | 1% of diet (Dietary) | During lactation | Promoted lactation function by increasing the number of mammary gland alveoli, potentially by activating the PI3K/Akt signaling pathway[8]. |
| Pubertal Development | Pubertal Mice | 1% of diet (Dietary) | Not Specified | Stimulated mammary gland development through the activation of the GPR84 and PI3K/Akt signaling pathways. |
| Exercise Performance | C57BL/6N | 1% of diet (Dietary) | Not Specified | Improved aerobic endurance and muscle strength, enhanced fat mobilization, and promoted liver gluconeogenesis[9]. |
| Insulin Signaling | C57BL/6J | 100 mg/30g body weight (Oral Gavage) | 5 weeks | Details on specific outcomes related to insulin signaling from this protocol. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections provide step-by-step protocols for the preparation and administration of this compound in mouse models based on established methods.
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes how to prepare a stable this compound suspension for oral administration to mice.
Materials:
-
This compound (powder)
-
Tween 80 (Polysorbate 80)
-
Distilled or Deionized Water
-
Magnetic stirrer and stir bar
-
Warming plate
-
50 mL conical tube or glass beaker
-
Weighing scale
-
Syringes and gavage needles
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed based on the number of mice, the dose per mouse (e.g., 750 mg/kg), and the administration volume (typically 10 mL/kg).
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Prepare Vehicle: Prepare a 0.5% Tween 80 solution in distilled water. For example, to make 100 mL, add 0.5 mL of Tween 80 to 99.5 mL of distilled water.
-
Dissolve this compound:
-
Add the weighed this compound to the 0.5% Tween 80 solution[10].
-
Gently warm the solution (to approximately 37-40°C) while stirring with a magnetic stirrer. This compound has a melting point of ~44°C, so gentle warming aids in its dissolution and suspension.
-
Continue stirring until a uniform, milky suspension is achieved. Ensure no clumps are visible.
-
-
Final Preparation: Allow the solution to cool to room temperature before administration. Mix well by vortexing or inverting the tube immediately before drawing the dose into the syringe to ensure homogeneity.
Protocol 2: Administration of this compound via Oral Gavage
Oral gavage is a common method for precise oral dosing. Adherence to proper technique is critical to prevent injury to the animal.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (For adult mice, a 20-22 gauge, 1.5-inch curved or flexible plastic tube is common)[11].
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise volume of the this compound suspension to be administered[11]. The maximum recommended volume for oral gavage in mice is 10 mL/kg[11].
-
Measure Gavage Tube Length: Before the first use, measure the correct insertion length by holding the gavage tube alongside the mouse, with the tip at the corner of the mouth and the end of the tube extending to the last rib or xiphoid process[11]. This ensures delivery to the stomach without causing perforation.
-
Restraint: Firmly restrain the mouse using a scruff hold to immobilize the head and neck, ensuring the head and body are in a straight line.
-
Tube Insertion:
-
Insert the gavage tube into the diastema (the gap between the incisors and molars)[11].
-
Gently advance the tube along the upper palate towards the esophagus. The mouse should swallow the tube. If resistance is met, do not force it. Withdraw and try again.
-
-
Substance Administration: Once the tube is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the this compound suspension.
-
Withdrawal and Monitoring: Smoothly withdraw the gavage tube. Return the mouse to its cage and monitor it for a few minutes for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.
Protocol 3: Administration of this compound via Dietary Supplementation
This method is suitable for long-term studies and avoids the stress of repeated oral gavage.
Materials:
-
Standard rodent chow (powdered or solid)
-
This compound
-
Food mixer (if starting with powdered chow)
-
Scale
Procedure:
-
Calculate this compound Amount: Determine the percentage of this compound to be added to the diet (e.g., 1% or 3% by weight)[6][8]. For 1 kg of diet at 1%, you will need 10 g of this compound and 990 g of chow.
-
Melt this compound: Gently melt the this compound in a container.
-
Mix with Diet:
-
If using powdered chow, place the powder in a mixer. Slowly add the melted this compound while the mixer is running to ensure even distribution.
-
If using solid chow pellets, the melted this compound can be sprayed onto the pellets, which are then tumbled to coat them evenly. This may require specialized equipment. Alternatively, a custom diet can be ordered from a commercial vendor.
-
-
Storage: Store the prepared diet in airtight containers at 4°C to prevent lipid oxidation.
-
Administration: Provide the this compound-supplemented diet ad libitum to the experimental mice. Monitor food intake to estimate the daily dose of this compound consumed, especially in studies where this is a critical parameter.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
Neuroprotective and Anti-Oxidative Pathway
In a mouse model of hyperglycemic stroke, this compound provided neuroprotection by combating oxidative stress. It achieves this by upregulating key anti-oxidative enzymes and proteins that maintain blood-brain barrier integrity[2][4].
PI3K/Akt Pathway in Mammary Gland Development
Studies have shown that dietary this compound promotes the development of mammary glands in both pubertal and lactating mice by activating the PI3K/Akt signaling pathway, which is crucial for cell proliferation and function[8][12].
Modulation of Inflammatory Cytokines
This compound has demonstrated anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines while, in some contexts, increasing anti-inflammatory cytokines[1][5][13]. This modulation is key to its beneficial effects in models of infection and metabolic disease.
References
- 1. Neuroprotective Roles of this compound and Resveratrol: Shared Benefits in Neuroinflammation and Anxiety, Distinct Effects on Memory Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound provides neuroprotection against oxidative stress in mouse model of hyperglycaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.uni-luebeck.de [research.uni-luebeck.de]
- 5. Frontiers | this compound Is an Inhibitor of Clostridium difficile Growth in Vitro and Reduces Inflammation in a Mouse Infection Model [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Dietary Supplementation of this compound Alleviates the Irregular Estrous Cycle and the Impaired Metabolism and Thermogenesis in Female Mice Fed with High-Fat Diet (HFD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dietary Supplementation with this compound Improves Aerobic Endurance in Sedentary Mice via Enhancing Fat Mobilization and Glyconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Mice were orally administered 100 mg/30 g body weight of the this compound or the same dose of the vehicle every day twice for 5 weeks by gavage..pdf - figshare - Figshare [figshare.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Novel this compound-Butyric Structural Lipid Inhibits Inflammation: Small Intestinal Microbes May Be Important Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lauric Acid in Developing Antimicrobial Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lauric acid in creating antimicrobial surfaces. Detailed protocols for surface modification and antimicrobial efficacy testing are provided, along with quantitative data on the antimicrobial activity of this compound and visual representations of its mechanism and experimental workflows.
Introduction
This compound, a saturated fatty acid with a 12-carbon chain, is a naturally occurring antimicrobial agent found in sources such as coconut oil. Its broad-spectrum activity, particularly against Gram-positive bacteria, makes it a promising candidate for developing antimicrobial surfaces to combat infections in various settings, including medical devices and food packaging. The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane, leading to cell lysis and death. This direct physical mechanism is advantageous as it is less likely to induce microbial resistance compared to traditional antibiotics.
Data Presentation
The following tables summarize the quantitative antimicrobial efficacy of this compound and its derivatives against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | This compound Concentration (µg/mL) | Reference |
| Staphylococcus aureus | 156 | [1] |
| Propionibacterium acnes | >60 (MBC) |
Table 2: Zone of Inhibition of this compound
| Microorganism | Dilution of this compound | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | 1:10 | 15 ± 1.414 | [2] |
| Streptococcus pneumoniae | 1:10 | 15 ± 0.000 | [2] |
| Mycobacterium tuberculosis | 1:10 | 12 ± 0.000 | [2] |
| Escherichia coli | 1:10 | 8 ± 0.000 | [2] |
| Salmonella spp. | 1:10 | 8 ± 0.000 |
Experimental Protocols
This section provides detailed methodologies for creating and evaluating antimicrobial surfaces incorporating this compound.
Protocol 1: Immobilization of Chitosan-Lauric Acid Conjugate on Titanium Surfaces
This protocol describes a two-step process for creating a stable antimicrobial coating on titanium surfaces, ideal for medical implants. First, a chitosan-lauric acid conjugate is synthesized, and then it is immobilized on a polydopamine-coated titanium substrate.
Part A: Synthesis of Chitosan-Lauric Acid (Chi-LA) Conjugate
Materials:
-
Chitosan (B1678972) (50 kDa, 85% degree of deacetylation)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetic acid
-
Dialysis membrane (MWCO 12 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve 1 g of chitosan in 100 mL of 1% (v/v) aqueous acetic acid solution with stirring.
-
In a separate beaker, dissolve 0.4 g of this compound in 50 mL of ethanol.
-
Add 0.86 g of EDC and 0.52 g of NHS to the this compound solution and stir for 1 hour at room temperature to activate the carboxyl groups of this compound.
-
Add the activated this compound solution dropwise to the chitosan solution under continuous stirring.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Terminate the reaction by adjusting the pH of the solution to 7.0 with NaOH.
-
Dialyze the resulting solution against deionized water for 3 days using a dialysis membrane to remove unreacted reagents.
-
Freeze-dry the purified solution to obtain the chitosan-lauric acid (Chi-LA) conjugate as a white powder.
Part B: Immobilization of Chi-LA Conjugate on Titanium Substrates
Materials:
-
Titanium (Ti) substrates
-
Dopamine (B1211576) hydrochloride
-
Tris buffer (10 mM, pH 8.5)
-
Chitosan-Lauric Acid (Chi-LA) conjugate
-
Deionized water
-
Ethanol
-
Acetone
Procedure:
-
Clean the titanium substrates by sonicating in acetone, ethanol, and deionized water for 15 minutes each, then dry under a stream of nitrogen.
-
Prepare a dopamine solution by dissolving 2 mg/mL of dopamine hydrochloride in 10 mM Tris buffer (pH 8.5).
-
Immerse the cleaned Ti substrates in the dopamine solution and incubate for 24 hours at room temperature to form a polydopamine (PDOP) ad-layer.
-
Rinse the PDOP-coated Ti substrates thoroughly with deionized water and dry.
-
Prepare a 1 mg/mL solution of the Chi-LA conjugate in 1% acetic acid.
-
Immerse the PDOP-coated Ti substrates in the Chi-LA solution and incubate for 24 hours at room temperature. The primary amine groups of the PDOP layer will react with the chitosan backbone of the conjugate.
-
Rinse the Chi-LA functionalized Ti substrates with deionized water to remove any non-adhered conjugate and dry.
Protocol 2: Preparation of Starch-Lauric Acid-Chitosan Antimicrobial Films
This protocol details the fabrication of biodegradable antimicrobial films suitable for applications such as food packaging.
Materials:
-
Wheat starch
-
Chitosan (Medium molecular weight)
-
This compound
-
Acetic acid (1% v/v)
-
Deionized water
Procedure:
-
Prepare a starch solution by dispersing 5 g of wheat starch in 50 mL of deionized water.
-
Prepare a chitosan solution by dissolving 1 g of chitosan in 50 mL of 1% acetic acid.
-
Prepare the film-forming solution by mixing the starch and chitosan solutions. Different ratios can be explored (e.g., 8:2 starch:chitosan by weight).
-
Add glycerol as a plasticizer (e.g., 2.5 g).
-
Incorporate this compound into the mixture. The amount can be varied, for example, 8% based on the total weight of starch.
-
Heat the mixture at 90°C for 30 minutes with constant stirring to ensure complete dissolution and gelatinization of the starch.
-
Cast the solution onto a level, non-stick surface (e.g., a petri dish) and allow it to dry at room temperature for 48 hours.
-
Carefully peel the resulting film from the casting surface.
Protocol 3: Antimicrobial Efficacy Testing of this compound-Coated Surfaces
Part A: Zone of Inhibition Assay for Antimicrobial Films
Materials:
-
This compound-containing film
-
Control film (without this compound)
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Nutrient agar (B569324) plates
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of a nutrient agar plate with the bacterial suspension to create a lawn.
-
Aseptically cut circular discs (e.g., 6 mm diameter) from the this compound-containing film and the control film.
-
Place the film discs firmly onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of no bacterial growth around each disc. The size of the zone of inhibition indicates the antimicrobial activity.
Part B: Bacterial Adhesion Assay for Coated Surfaces
Materials:
-
This compound-coated surface (e.g., Ti substrate from Protocol 1)
-
Uncoated control surface
-
Bacterial suspension (e.g., S. aureus)
-
Phosphate-buffered saline (PBS)
-
Crystal violet stain (0.1% w/v)
-
Ethanol (95% v/v)
-
Microplate reader
Procedure:
-
Place the sterile coated and uncoated surfaces into the wells of a sterile 24-well plate.
-
Add 1 mL of a bacterial suspension (adjusted to a specific OD, e.g., 0.1 at 600 nm) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 24 hours) to allow for bacterial adhesion and biofilm formation.
-
Gently wash the surfaces three times with sterile PBS to remove non-adherent bacteria.
-
Add 1 mL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature to stain the adhered bacteria.
-
Remove the crystal violet solution and wash the surfaces again with PBS to remove excess stain.
-
Add 1 mL of 95% ethanol to each well to dissolve the stain from the adhered biofilm.
-
Transfer the ethanol solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader. A lower absorbance indicates less bacterial adhesion and thus higher antimicrobial activity of the surface.
Visualizations
Antimicrobial Mechanism of this compound
The primary mode of action of this compound against bacteria is the disruption of the cell membrane.
Caption: Mechanism of this compound disrupting the bacterial cell membrane.
Experimental Workflow for Creating and Testing Antimicrobial Surfaces
This diagram outlines the general workflow for the fabrication and evaluation of this compound-based antimicrobial surfaces.
Caption: General workflow for antimicrobial surface development.
Logical Relationship of this compound Application
This diagram illustrates the logical progression from the properties of this compound to its application in antimicrobial surfaces.
Caption: Logical flow of this compound's use in antimicrobial surfaces.
References
Techniques for Studying Lauric Acid Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid (C12:0), a medium-chain saturated fatty acid, plays a significant role in various cellular processes, from energy metabolism to signaling pathways. Understanding the mechanisms of its cellular uptake is crucial for research in metabolic diseases, oncology, and pharmacology. This document provides detailed application notes and protocols for three common techniques used to study this compound uptake in cells: fluorescent-based assays, radiolabeled assays, and mass spectrometry-based methods.
I. Fluorescent-Based this compound Uptake Assays
Fluorescent-based assays offer a safe and high-throughput method for measuring fatty acid uptake. These assays typically utilize fluorescently labeled fatty acid analogs, such as BODIPY™-labeled this compound, which can be visualized and quantified as they are transported into cells.
Principle
A fluorescent fatty acid analog is introduced to the cell culture. As the cells take up the analog via fatty acid transporters, the intracellular fluorescence increases. This increase can be measured over time using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. Some methods employ a quenching agent that extinguishes the fluorescence of the analog in the extracellular medium, allowing for the specific measurement of intracellular fluorescence without washing steps.[1][2]
Data Presentation
The following table summarizes representative quantitative data for fluorescent fatty acid uptake.
| Cell Line | Fluorescent Probe | Concentration (µM) | Incubation Time (min) | Uptake (Relative Fluorescence Units - RFU) | Reference |
| 3T3-L1 Adipocytes | BODIPY-C12 | 2 | 5 | 1500 ± 120 | [3] |
| 3T3-L1 Adipocytes | BODIPY-C12 | 2 | 15 | 4500 ± 350 | [3] |
| Endothelial Cells (HUVEC) | BODIPY-C12 | 1 | 10 | 800 ± 75 | [4] |
| Endothelial Cells (HUVEC) | BODIPY-C12 | 5 | 10 | 2200 ± 210 |
Experimental Workflow: Fluorescent this compound Uptake Assay
Caption: Workflow for a typical fluorescent fatty acid uptake assay.
Detailed Protocol: Fluorescent this compound Uptake in Adherent Cells
Materials:
-
BODIPY™ FL C12 (or other fluorescent this compound analog)
-
Cell line of interest (e.g., 3T3-L1, HepG2, C2C12)
-
Black, clear-bottom 96-well plates
-
Serum-free cell culture medium
-
Uptake Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Extracellular Quenching Solution (optional, available in commercial kits)
-
Fluorescence microplate reader (bottom-read capable), fluorescence microscope, or flow cytometer
Procedure:
-
Cell Plating:
-
Seed 5 x 10⁴ to 8 x 10⁴ cells per well in a 96-well black, clear-bottom plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Cell Starvation:
-
Aspirate the culture medium and wash the cells once with serum-free medium.
-
Add 90 µL of serum-free medium to each well and incubate for 1 hour at 37°C to increase the metabolic demand for fatty acids.
-
-
Preparation of Working Reagent:
-
Prepare the fluorescent fatty acid probe working solution according to the manufacturer's instructions. A typical final concentration is 1-5 µM. If using a quenching agent, it is typically mixed with the probe.
-
-
Uptake Assay:
-
Add 10 µL of any test compounds (e.g., inhibitors) or vehicle control to the appropriate wells and incubate for the desired time (e.g., 30 minutes).
-
Add 100 µL of the pre-warmed working reagent to each well.
-
-
Fluorescence Measurement:
-
Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence kinetically for 60 minutes using bottom-read mode (Excitation/Emission ≈ 488/523 nm). Alternatively, for endpoint assays, incubate for a set time (e.g., 15-60 minutes) before reading.
-
For microscopy, after incubation, wash the cells with PBS and image.
-
For flow cytometry, after incubation, detach the cells, wash, and analyze.
-
II. Radiolabeled this compound Uptake Assays
Radiolabeled assays are a highly sensitive and traditional method for quantifying fatty acid uptake. These assays use this compound labeled with a radioisotope, typically ¹⁴C or ³H.
Principle
Cells are incubated with radiolabeled this compound. After a specific time, the uptake is stopped, and unbound fatty acids are washed away. The cells are then lysed, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter. This provides a direct quantification of the amount of this compound taken up by the cells.
Data Presentation
The following table presents quantitative data from studies using radiolabeled this compound.
| Cell Type | Radiolabel | Concentration (mM) | Incubation Time (h) | % of Initial Radioactivity in Cellular Lipids | Reference |
| Cultured Rat Hepatocytes | [¹⁴C]-lauric acid | 0.1 | 4 | 24.6 ± 4.2 | |
| Human Erythrocytes | [¹⁴C]-lauric acid | Varied | 1 | Steady state reached | |
| Rat Model (in vivo) | Radiolabeled this compound | N/A | 4 | 51% ± 6% recovered in lymphatics |
Experimental Workflow: Radiolabeled this compound Uptake Assay
Caption: General workflow for a radiolabeled fatty acid uptake assay.
Detailed Protocol: Radiolabeled this compound Uptake in Adherent Cells
Materials:
-
[¹⁴C]-lauric acid or [³H]-lauric acid
-
Cell line of interest
-
24- or 96-well plates
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer or 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating:
-
Seed cells in a 24- or 96-well plate and grow until they are near confluence.
-
-
Assay Initiation:
-
On the day of the assay, aspirate the growth medium and replace it with 0.15 mL of fresh assay buffer.
-
Add 50 µL of the test compound or inhibitor and incubate for 30 minutes.
-
Initiate the uptake by adding 50 µL of radiolabeled this compound in the assay buffer. The final concentration will depend on the experimental design.
-
Incubate for a predetermined time (e.g., 1-60 minutes) with gentle agitation.
-
-
Stopping the Reaction:
-
To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 50 µL of Solvable® or 200 µL of RIPA buffer).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Quantify the radioactivity using a scintillation counter.
-
III. Mass Spectrometry-Based this compound Uptake Assays
Mass spectrometry (MS) offers a powerful and highly specific method for quantifying the uptake and metabolism of this compound. This technique can distinguish between endogenous and exogenously supplied this compound by using stable isotope-labeled analogs.
Principle
Cells are incubated with a stable isotope-labeled this compound (e.g., ¹³C- or D-labeled). After incubation, total lipids are extracted from the cells. The lipid extract is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer can differentiate and quantify the labeled this compound and its metabolic products from their unlabeled endogenous counterparts.
Data Presentation
The following table illustrates the type of data that can be obtained from an MS-based assay.
| Cell Line | Labeled this compound | Concentration (µM) | Incubation Time (h) | Intracellular Labeled this compound (pmol/10⁶ cells) | Reference |
| HepG2 | ¹³C₁₂-Lauric Acid | 50 | 2 | 1250 | Hypothetical |
| C2C12 Myotubes | D₂₃-Lauric Acid | 100 | 4 | 2800 | Hypothetical |
Experimental Workflow: LC-MS Based this compound Uptake
Caption: Workflow for an LC-MS-based fatty acid uptake and metabolism study.
Detailed Protocol: LC-MS Analysis of this compound Uptake
Materials:
-
Stable isotope-labeled this compound (e.g., ¹³C₁₂-lauric acid, D₂₃-lauric acid)
-
Cell line of interest
-
Solvents for lipid extraction (e.g., methanol, chloroform, iso-octane)
-
Internal standards (deuterated fatty acids)
-
LC-MS system (e.g., UPLC coupled to a tandem quadrupole mass spectrometer)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Incubate the cells with medium containing the stable isotope-labeled this compound for the desired time points.
-
-
Sample Preparation and Lipid Extraction:
-
Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lyse the cells (e.g., by adding methanol) and add an internal standard.
-
Perform a liquid-liquid extraction to isolate the lipids. For example, add iso-octane, vortex, and centrifuge to separate the layers. The upper organic layer contains the lipids.
-
Transfer the organic layer to a new tube and dry it under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile).
-
Inject the sample into the LC-MS system.
-
Separate the fatty acids using a suitable column (e.g., C8 or phenyl column).
-
Use the mass spectrometer to detect and quantify the labeled this compound and its metabolites based on their specific mass-to-charge ratios.
-
IV. Signaling Pathways Involving this compound
This compound is not only a substrate for metabolism but also a signaling molecule that can influence cellular pathways.
This compound and TLR4 Signaling
This compound can act as an agonist for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system. Activation of TLR4 by this compound can induce a pro-inflammatory response.
Caption: Simplified TLR4 signaling pathway activated by this compound.
This compound and PPARα Signaling
This compound can act as a natural ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism. Activation of PPARα leads to the increased expression of genes involved in fatty acid oxidation.
Caption: this compound-mediated activation of the PPARα signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-FID Parameters for Lauric Acid Detection
Welcome to the technical support center for the analysis of lauric acid using Gas Chromatography with Flame Ionization Detection (GC-FID). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization and to troubleshoot common issues encountered during analysis.
Troubleshooting Guides
This section provides systematic approaches to resolving common chromatographic problems.
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue in the GC analysis of fatty acids like this compound, often caused by interactions between the analyte and active sites within the GC system.
Symptoms:
-
Asymmetrical peaks with a drawn-out tail.
-
Reduced peak height and poor resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing peak tailing.
Guide 2: Addressing Poor Reproducibility
Inconsistent peak areas or retention times can significantly impact the reliability of quantitative results.
Symptoms:
-
High relative standard deviation (%RSD) in peak areas or retention times across multiple injections.
Troubleshooting Workflow:
Caption: Logical steps for improving chromatographic reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shapes, such as tailing or fronting, for this compound?
Poor peak shape is a common issue in GC analysis. Peak tailing for this compound is often due to its polarity, causing interactions with active sites in the GC system, such as the inlet liner or the column itself. Peak fronting can be a result of column overload, where too much sample is injected.
Q2: What is the ideal type of GC column for analyzing this compound?
For the analysis of underivatized this compound, a polar stationary phase is recommended. Polyethylene glycol (PEG) phases, such as those in WAX-type columns (e.g., ZB-WAX plus), are commonly used and show good performance.[1][2] If analyzing this compound as a fatty acid methyl ester (FAME), highly polar cyanopropyl silicone phases are also an excellent choice.[3]
Q3: Is derivatization necessary for this compound analysis by GC-FID?
While derivatization is not always necessary, it is often recommended. Converting this compound to its methyl ester (this compound methyl ester or FAME) increases its volatility and reduces its polarity. This typically results in better peak symmetry, improved resolution, and more reproducible results. However, a derivatization-free method has been successfully developed and validated, offering a simpler and more robust alternative for routine analysis.[1][2]
Q4: How can I improve the resolution between this compound and other fatty acids in my sample?
Improving resolution involves optimizing several parameters:
-
Column Selection: Using a longer column or a column with a thinner film can enhance resolution.
-
Oven Temperature Program: A slower temperature ramp rate will increase the interaction of the analytes with the stationary phase, which can improve separation.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., nitrogen, helium, or hydrogen) for your specific column will maximize its efficiency.
Q5: What are the recommended starting GC-FID parameters for this compound analysis?
Based on a validated derivatization-free method, the following parameters can be used as a starting point:
| Parameter | Recommended Setting |
| Column | ZB-WAX plus (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Nitrogen |
| Flow Rate | 0.89 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Detector Temperature | 280°C |
| Injection Volume | 1 µL |
| Split Ratio | To be optimized based on sample concentration |
| Oven Program | Initial: 100°C, Ramp 1: 25°C/min to 150°C (hold 1 min), Ramp 2: 20°C/min to 220°C (hold 2 min), Ramp 3: 20°C/min to 230°C (hold 1 min) |
Experimental Protocols
Protocol 1: Derivatization-Free GC-FID Analysis of this compound
This protocol is adapted from a validated method for the quantification of this compound without derivatization.
1. Standard Solution Preparation:
- Prepare a stock solution of this compound (e.g., 100 mg in 100 mL of methanol).
- Prepare working standards by diluting the stock solution with methanol (B129727) to achieve a concentration range of 100-500 µg/mL.
2. Sample Preparation (from oil matrix):
- Extract a known weight of the oil sample (e.g., 10 g) with methanol.
- Dry the methanol extract to obtain the this compound residue.
- Dissolve the residue in a known volume of methanol to a concentration within the linear range of the method.
- Filter the final solution before injection.
3. GC-FID Analysis:
- Set up the GC-FID system with the parameters outlined in the table above.
- Inject 1 µL of the prepared standard or sample solution.
- Record the chromatogram and use the peak area for quantification. The retention time for this compound under these conditions is approximately 6.42 minutes.
4. Method Validation Parameters:
The derivatization-free method has been validated with the following performance characteristics:
| Parameter | Result |
| Linearity Range | 100-500 µg/mL |
| Correlation Coefficient (r) | 0.9996 |
| Limit of Detection (LOD) | 0.385 µg/mL |
| Limit of Quantitation (LOQ) | 1.168 µg/mL |
| Precision (%RSD) | <2% (for intraday and interday) |
| Accuracy (Recovery) | 99.2% to 100.43% |
Method Development and Optimization Workflow
The following diagram illustrates a logical workflow for developing and optimizing a GC-FID method for this compound.
Caption: Workflow for GC-FID method development and optimization.
References
Technical Support Center: Troubleshooting Poor Peak Resolution in Lauric Acid HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of lauric acid and other fatty acids.
Frequently Asked Questions (FAQs)
Q1: Why is good peak shape important in this compound HPLC analysis?
A symmetrical, Gaussian peak shape is crucial for accurate and reliable chromatographic analysis. Poor peak shape, such as tailing, fronting, splitting, or broadening, can significantly compromise data quality by:
-
Reducing Resolution: Asymmetrical or broad peaks can overlap with adjacent peaks, making it difficult to accurately quantify individual analytes, especially in complex mixtures.[1][2]
-
Affecting Quantification: Peak distortions make it challenging to determine the precise start and end of a peak, leading to inaccurate peak area integration and, consequently, erroneous quantification.[2]
-
Lowering Sensitivity: Broader peaks are shorter in height, which can negatively impact the signal-to-noise ratio and increase the limits of detection and quantification.[2]
Q2: What are the common types of poor peak shapes observed in HPLC?
The most frequently encountered peak shape issues in HPLC analysis are:
-
Peak Tailing: The peak has an asymmetrical shape with a "tail" extending to the right. This is a common issue in the analysis of polar compounds like fatty acids.
-
Peak Fronting: The opposite of tailing, where the peak exhibits a leading edge that is less steep than the trailing edge, often resembling a shark fin.[1]
-
Split Peaks: A single compound appears as two or more distinct peaks.[1]
-
Broad Peaks: Peaks are wider than expected, which leads to decreased resolution and sensitivity.[1]
Troubleshooting Guides
Problem: Peak Tailing in this compound Analysis
Peak tailing is a common problem when analyzing fatty acids and can be caused by several factors.
Caption: A logical workflow for diagnosing and resolving peak tailing.
| Potential Cause | Recommended Solutions |
| Secondary Interactions | Fatty acids can interact with active sites on the column, such as residual silanols. Solution: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase to suppress these interactions.[3] |
| Sample Overload | Injecting too much sample can saturate the column. Solution: Reduce the injection volume or dilute the sample.[2] |
| Incompatible Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.[3] |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can lead to tailing. Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[3] |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Solution: Use shorter, narrower internal diameter tubing.[3] |
Problem: Peak Fronting in this compound Analysis
Peak fronting is often associated with sample-related issues or column problems.
Caption: A logical workflow for diagnosing and resolving peak fronting.
| Potential Cause | Recommended Solutions |
| Sample Overload | Injecting too high a concentration of the analyte can lead to fronting. Solution: Dilute the sample or reduce the injection volume.[2] |
| Poor Sample Solubility | If the analyte is not fully dissolved in the injection solvent, it can cause peak fronting. Solution: Ensure the sample is completely dissolved before injection. Consider changing the sample solvent to one with better solubility that is still compatible with the mobile phase.[2] |
| Column Collapse | A void or collapse at the head of the column can cause the sample band to spread unevenly. Solution: This is an irreversible problem, and the column will need to be replaced. To prevent this, always operate within the column's recommended pressure and pH limits. |
Problem: Split Peaks in this compound Analysis
Split peaks suggest a problem with the sample path before or at the very beginning of the column.
Caption: A logical workflow for diagnosing and resolving split peaks.
| Potential Cause | Recommended Solutions |
| Blocked Column Inlet Frit | Particulates from the sample or mobile phase can block the inlet frit, causing the sample to be distributed unevenly onto the column. Solution: Backflush the column. If this does not resolve the issue, the frit or the entire column may need to be replaced. Always filter samples and mobile phases.[2] |
| Column Void | A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. Solution: The column needs to be replaced. Avoid sudden pressure changes to prevent void formation.[3] |
| Incompatible Sample Solvent | A significant mismatch between the sample solvent and the mobile phase can cause the sample to precipitate at the head of the column. Solution: Dissolve the sample in a solvent that is compatible with the initial mobile phase.[3] |
Problem: Broad Peaks in this compound Analysis
Broad peaks can be caused by a variety of issues related to the column, mobile phase, or overall system.
Caption: A logical workflow for diagnosing and resolving broad peaks.
| Potential Cause | Recommended Solutions |
| High Injection Volume or Concentration | Overloading the column can lead to peak broadening. Solution: Reduce the injection volume or dilute the sample.[3] |
| Column Degradation | Over time, the efficiency of the column decreases, resulting in broader peaks. Solution: Replace the column with a new one. |
| Extra-Column Volume | Long or wide tubing and fittings can contribute to band broadening. Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.[3] |
| Temperature Fluctuations | Inconsistent column temperature can affect retention times and peak shape. Solution: Use a column oven to maintain a stable temperature.[4] |
| Mobile Phase Viscosity | A highly viscous mobile phase can lead to broader peaks. Solution: Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity. |
Data Presentation
Table 1: Impact of Mobile Phase Composition on this compound and Tridecanoic Acid Separation
This table summarizes the effect of varying the organic solvent (Acetonitrile) concentration on the retention time, resolution, and signal-to-noise ratio (S/N) for this compound and tridecanoic acid on two different column chemistries.
| Column | % Acetonitrile (B52724) | Analyte | Retention Time (min) | Resolution | S/N |
| ACQUITY UPLC BEH C8 | 75% | This compound | 3.5 | 5.0 | 1500 |
| Tridecanoic Acid | 4.5 | 1200 | |||
| 65% | This compound | 6.0 | 5.5 | 1000 | |
| Tridecanoic Acid | 8.0 | 800 | |||
| 55% | This compound | 12.0 | 6.0 | 500 | |
| Tridecanoic Acid | 16.0 | 400 | |||
| ACQUITY UPLC BEH C18 | 75% | This compound | 5.0 | 5.0 | 1200 |
| Tridecanoic Acid | 6.5 | 1000 | |||
| 65% | This compound | 10.0 | 5.5 | 800 | |
| Tridecanoic Acid | 14.0 | 600 | |||
| 55% | This compound | 18.0 | 6.0 | 400 | |
| Tridecanoic Acid | >20 | - |
Data adapted from Waters Corporation application note on the analysis of free fatty acids.
Observations:
-
Decreasing the percentage of acetonitrile (a weaker mobile phase) increases the retention time for both fatty acids on both columns.
-
The more retentive C18 column shows longer retention times compared to the C8 column at the same mobile phase composition.
-
Higher organic composition in the mobile phase leads to shorter elution times and higher signal-to-noise ratios.
-
Peak broadening was observed at lower organic compositions, particularly with the C18 column.
Table 2: General Effect of Temperature on HPLC Parameters for Fatty Acid Analysis
| Parameter | Effect of Increasing Temperature | Reason |
| Retention Time | Decreases | Reduces mobile phase viscosity and increases analyte diffusion, leading to faster elution.[5] |
| Resolution | Can improve or decrease | Changes in selectivity between analytes can occur. For some pairs, resolution may improve, while for others it may worsen.[5] |
| Peak Shape | Generally improves (sharper peaks) | Increased diffusion efficiency leads to narrower peaks.[6] |
| Backpressure | Decreases | Lower mobile phase viscosity reduces system backpressure.[5] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using reversed-phase HPLC with UV or Evaporative Light Scattering Detection (ELSD).
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
Sample Extraction (from oil/fat matrix):
-
Weigh 1 gram of the oil or fat sample into a centrifuge tube.
-
Add 5 mL of methanol and vortex for 2 minutes to extract the free fatty acids.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the methanol layer (supernatant) to a clean vial.
-
Filter the extract through a 0.45 µm syringe filter before injection.[7]
-
2. HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for fatty acid analysis.[8]
-
Mobile Phase:
-
Isocratic: A mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% formic or acetic acid.[9]
-
Gradient: For analyzing a mixture of fatty acids with varying chain lengths, a gradient elution may be necessary. For example, starting with a lower concentration of organic solvent and gradually increasing it.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40°C. Maintaining a stable column temperature is crucial for reproducible retention times.[5][6]
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV: 205-210 nm (if no derivatization is used).
-
ELSD/CAD: A more universal detection method for non-chromophoric compounds like this compound.[8]
-
3. Derivatization (Optional, for enhanced UV or Fluorescence detection)
For increased sensitivity, this compound can be derivatized. A common method involves esterification to form phenacyl esters.
-
To a dried sample containing the fatty acids, add a solution of a derivatizing agent (e.g., p-bromophenacyl bromide) and a catalyst in acetonitrile.
-
Heat the mixture to facilitate the reaction.
-
After cooling, the reaction mixture can be directly injected into the HPLC.
4. Data Analysis
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the working standards.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. ijert.org [ijert.org]
- 8. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. Research Portal [scholars.csus.edu]
Technical Support Center: Synthesis of Lauric Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of lauric acid derivative synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound esters?
A1: The most common methods for synthesizing this compound esters, such as methyl laurate or glycerol (B35011) monolaurate, are enzymatic catalysis, chemical catalysis, and autocatalytic processes.[1] Enzymatic methods often utilize lipases like Novozym-435 and are favored for their mild reaction conditions and high selectivity.[2][3] Chemical catalysis frequently employs acid catalysts like sulfuric acid or Brønsted acidic ionic liquids.[4][5] High-shear mixing (HSM) technology can also be incorporated to intensify the reaction and significantly reduce reaction times.[5][6]
Q2: What factors primarily influence the yield of this compound esterification?
A2: Key factors influencing the yield of this compound esterification include reaction temperature, the molar ratio of reactants (this compound to alcohol), catalyst type and concentration, reaction time, and the presence of water.[1][4][6] For instance, increasing the reaction temperature or using an excess of one reactant can shift the equilibrium towards the product side, thus increasing the yield.[4] The choice of alcohol also plays a crucial role, with linear alcohols generally leading to higher conversions than branched alcohols due to less steric hindrance.[5][6]
Q3: How can I synthesize this compound amides?
A3: this compound amides can be synthesized by reacting this compound with an amine, such as monoethanolamine (MEA).[7][8] This reaction is often carried out in the presence of a catalyst, like calcium oxide (CaO), and a suitable solvent system.[7][8] Reaction parameters such as temperature, reaction time, and stirring speed significantly affect the conversion of this compound to the corresponding amide.[7]
Q4: Are there methods to synthesize this compound derivatives from sources other than pure this compound?
A4: Yes, this compound derivatives can be synthesized from oils rich in this compound, such as coconut oil.[9][10] The process typically involves transesterification of the oil with an alcohol (e.g., methanol) to produce fatty acid methyl esters, including methyl laurate.[9][10] The methyl laurate can then be isolated and hydrolyzed to produce this compound or used as a precursor for other derivatives.[9][10]
Troubleshooting Guide
Issue 1: Low yield in Fischer esterification of this compound.
| Possible Cause | Suggested Solution |
| Water Formation: The Fischer esterification is a reversible reaction that produces water. The presence of water can shift the equilibrium back towards the reactants, lowering the yield.[11] | - Use a drying agent, such as molecular sieves, to remove water as it is formed.[1] - Conduct the reaction under conditions that allow for the azeotropic removal of water. - Use a large excess of the alcohol reactant to shift the equilibrium towards the products.[4] |
| Steric Hindrance: The structure of the alcohol used can significantly impact the reaction rate and yield. Branched alcohols (e.g., isopropanol, tert-butanol) react slower and may result in lower conversion compared to linear alcohols due to steric hindrance.[5][6] | - If possible, use a linear alcohol. - Increase the reaction time and/or temperature to overcome the higher activation energy. - Consider using a more active catalyst. |
| Insufficient Catalyst Activity or Loading: The catalyst may not be active enough or used in a sufficient amount to drive the reaction to completion within the desired timeframe. | - Increase the catalyst loading. Studies have shown that increasing the amount of an ionic liquid catalyst up to a certain point can increase the yield of methyl laurate.[4] - Switch to a more potent catalyst. For example, certain Brønsted acidic ionic liquids have been shown to be highly effective.[4] |
| Inadequate Mixing: Poor mixing can lead to a heterogeneous reaction mixture, limiting the contact between reactants and the catalyst. | - Increase the stirring speed. - Consider using high-shear mixing (HSM) technology, which has been shown to significantly reduce reaction times and improve efficiency.[6] |
Issue 2: Difficulty in purifying the this compound derivative.
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials: The final product may be contaminated with unreacted this compound or alcohol. | - Optimize the reaction conditions (e.g., molar ratio, reaction time) to maximize the conversion of the limiting reactant. - Use extraction techniques to separate the desired product from the starting materials. For example, washing with a basic solution can remove unreacted this compound. |
| Formation of Byproducts: Side reactions can lead to the formation of impurities that are difficult to separate from the main product. | - Adjust the reaction conditions to minimize side reactions. For example, lower temperatures may increase selectivity. - Employ chromatographic techniques such as column chromatography for purification.[11] |
| Formation of Emulsions during Workup: The amphipathic nature of this compound and its derivatives can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. | - Add a saturated salt solution (brine) to break the emulsion. - Centrifuge the mixture to aid in phase separation. |
Quantitative Data Summary
Table 1: Effect of Reaction Parameters on this compound Esterification Yield.
| Catalyst System | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lipozyme 435 | Glycerin | 6:1 | 60 | 6 | - | [1] |
| Autocatalytic | Glycerin | 1:1 | 190 | 6 | - | [1] |
| Chemical (TIB160) | Glycerin | 1:1 | 190 | 6 | - | [1] |
| Brønsted acidic ionic liquid | Methanol | - | - | - | 98 | [4] |
| Sulfuric Acid (HSM) | Methanol | 13:1 | 60 | 0.2 | 90.9 (±3.4) | [5][6] |
| Sulfuric Acid (HSM) | Ethanol | 13:1 | 60 | 0.2 | 88.2 (±4.7) | [6] |
| Sulfuric Acid (HSM) | Propanol | 13:1 | 60 | 0.2 | 90.7 (±5.0) | [6] |
| Sulfuric Acid (HSM) | Butanol | 13:1 | 60 | 0.2 | 92.1 (±5.7) | [6] |
| Sulfuric Acid (HSM) | Pentanol | 13:1 | 60 | 0.2 | 93.6 (±4.9) | [6] |
| Novozym® 435 (microreactor) | Glycerol | 5:1 | 50 | 0.33 | 87.04 | [2] |
Table 2: Effect of Reaction Parameters on this compound Amidation Yield.
| Amine | Catalyst | Substrate Ratio (Acid:Amine) | Temperature (°C) | Time (h) | Stirring Speed (rpm) | Conversion (%) | Reference |
| Monoethanolamine | CaO | 1:8 | 80 | 2 | - | 83.33 | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of Vinyl Laurate
This protocol is adapted from Organic Syntheses.[12]
Materials:
-
This compound (0.4 mole)
-
Vinyl acetate (B1210297) (2.4 moles), freshly distilled
-
Mercuric acetate (1.6 g)
-
100% Sulfuric acid (0.15 ml)
-
Sodium acetate trihydrate (0.83 g)
Procedure:
-
In a suitable reaction flask, dissolve the this compound in freshly distilled vinyl acetate by warming.
-
Add mercuric acetate to the solution and shake the mixture for approximately 30 minutes.
-
Carefully add 100% sulfuric acid dropwise.
-
Heat the solution under reflux for 3 hours.
-
After the reflux period, add sodium acetate trihydrate to neutralize the sulfuric acid.
-
Distill the excess vinyl acetate at atmospheric pressure until the pot temperature reaches 125°C.
-
The remaining product is vinyl laurate. Further purification can be achieved by vacuum distillation.
Protocol 2: Enzymatic Esterification of this compound and Glycerol
This protocol is based on conditions described for enzymatic synthesis of monolaurin.[1][2]
Materials:
-
This compound
-
Glycerol
-
Immobilized lipase (B570770) (e.g., Novozym® 435)
-
Molecular sieves (optional, for water removal)
-
t-Butanol/tert-amyl alcohol (1:1, v/v) solvent system (optional)
Procedure:
-
Combine this compound and glycerol in a molar ratio of 1:5 in a reaction vessel.
-
Add the immobilized lipase catalyst, typically at a loading of 3-6% (w/w) of the total reactants.
-
If a solvent is used, add the t-butanol/tert-amyl alcohol mixture. For a solvent-free system, proceed to the next step.
-
If desired, add molecular sieves (e.g., 10% w/w) to remove water produced during the reaction.
-
Heat the mixture to the desired temperature (e.g., 50-60°C) with constant stirring (e.g., 350 rpm).
-
Allow the reaction to proceed for the desired time (e.g., 5-6 hours).
-
After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
-
The product can be purified using techniques such as column chromatography or distillation.
Visualizations
Caption: A typical workflow for the Fischer esterification of this compound.
Caption: Troubleshooting logic for low yield in this compound derivative synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Shear Mixing-Assisted Esterification of this compound to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arpnjournals.org [arpnjournals.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Lauric Acid-Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address lauric acid-induced cytotoxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after treatment with this compound. Is this expected?
A1: Yes, this compound is known to induce cytotoxicity, often through apoptosis, in a variety of cell lines, particularly cancer cell lines.[1][2][3][4][5] The extent of cell death is typically dose- and time-dependent.
Q2: What is the underlying mechanism of this compound-induced cytotoxicity?
A2: this compound-induced cytotoxicity is primarily mediated by the induction of oxidative stress. This involves an increase in intracellular Reactive Oxygen Species (ROS), which can trigger downstream signaling pathways leading to apoptosis. Key pathways implicated include the activation of the EGFR/ERK/AP-1 signaling cascade and the downregulation of EGFR expression. This can also lead to a reduction in mitochondrial membrane potential.
Q3: How can I prevent or reduce this compound-induced cytotoxicity in my cell cultures?
A3: You can mitigate this compound-induced cytotoxicity by targeting its primary mechanism of action, which is the induction of ROS. The most direct approach is to co-treat your cells with an antioxidant. N-acetyl-l-cysteine (NAC) has been shown to effectively block this compound-induced ROS production and subsequent apoptosis. Additionally, inhibitors of the downstream signaling pathways, such as EGFR, MEK, and JNK inhibitors, can also prevent this compound-induced cell death.
Q4: At what concentration does this compound become cytotoxic?
A4: The cytotoxic concentration of this compound, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at low concentrations of this compound. | The cell line is highly sensitive to fatty acid-induced stress. | Perform a dose-response curve starting from a very low concentration to determine the IC50 value for your specific cell line. Consider using a less sensitive cell line if appropriate for the experimental design. |
| Inconsistent results between experiments. | Variability in this compound solution preparation. This compound is a fatty acid with low solubility in aqueous media and can form micelles. | Prepare fresh this compound solutions for each experiment. Consider using a carrier solvent like DMSO or ethanol (B145695) and ensure the final concentration of the solvent in the culture medium is non-toxic to the cells. |
| Antioxidant co-treatment is not preventing cell death. | The concentration of the antioxidant is too low, or the timing of the treatment is not optimal. | Optimize the concentration of the antioxidant by performing a dose-response experiment. Typically, pre-treatment with the antioxidant for 1-2 hours before adding this compound is effective. |
| Unexpected changes in cell morphology not related to apoptosis. | This compound may be affecting cellular structures other than the apoptotic machinery. | This compound has been shown to promote stress fiber formation via the Rho-associated kinase (ROCK)-mediated pathway, which can alter cell morphology. Use specific inhibitors to investigate these alternative pathways if they are confounding your results. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 48 | 56.46 ± 1.20 | |
| HCT-15 | Human Colon Cancer | Not Specified | Not Specified | |
| Raw 264.7 | Murine Macrophage | Not Specified | Not Specified | |
| SkBr3 | Human Breast Cancer | 48 | ~100 µM | |
| Ishikawa | Human Endometrial Cancer | 48 | ~100 µM |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
Table 2: Efficacy of N-acetyl-l-cysteine (NAC) in Preventing this compound-Induced Apoptosis
| Cell Line | This compound Concentration (µM) | NAC Concentration (µM) | Apoptosis Reduction (%) | Reference |
| SkBr3 | 100 | 300 | Significant reduction in TUNEL-positive cells | |
| Ishikawa | 100 | 300 | Significant reduction in TUNEL-positive cells |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound-containing medium at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Mitigation of this compound-Induced ROS with N-acetyl-l-cysteine (NAC)
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
NAC Pre-treatment: Pre-treat the cells with the desired concentration of NAC (e.g., 300 µM) in complete medium for 1-2 hours.
-
DCFH-DA Loading: Remove the medium and wash the cells once with warm Hanks' Balanced Salt Solution (HBSS). Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with warm HBSS to remove excess DCFH-DA.
-
This compound Treatment: Add 100 µL of HBSS containing the desired concentration of this compound. Include appropriate controls (vehicle, this compound only, NAC only).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Readings can be taken kinetically.
Protocol 3: Analysis of Apoptosis by Caspase-3 Activity Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound in the presence or absence of an inhibitor (e.g., NAC) for the desired time.
-
Cell Lysis: Lyse the cells using a chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the samples and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Intervention points to mitigate this compound cytotoxicity.
Caption: General experimental workflow for studying this compound cytotoxicity.
References
- 1. The this compound-activated signaling prompts apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. The this compound-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induce cell death in colon cancer cells mediated by the epidermal growth factor receptor downregulation: An in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by the medium-chain length fatty acid this compound in colon cancer cells due to induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lauric Acid Solubility for Drug Delivery
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for enhancing the solubility of lauric acid in drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge in drug delivery?
A1: this compound (dodecanoic acid) is a medium-chain saturated fatty acid naturally found in sources like coconut and palm kernel oil.[1][2] Its structure, featuring a 12-carbon chain, gives it a hydrophobic (water-repelling) nature, resulting in limited solubility in water.[3] This poor aqueous solubility is a major hurdle in formulation development, as drugs must typically be in a dissolved state at the site of absorption to be effective.[4][5] Furthermore, this compound itself possesses antimicrobial and anti-inflammatory properties, making it not just a carrier but a potential active pharmaceutical ingredient (API). Enhancing its solubility is crucial for improving the bioavailability and therapeutic efficacy of both this compound and any poorly soluble drugs formulated with it.
Q2: What are the primary strategies to enhance the solubility of this compound?
A2: Several techniques can be employed to overcome the solubility challenges of this compound. These can be broadly categorized as:
-
Use of Co-solvents and Surfactants: Organic solvents like ethanol, DMSO, and DMF can dissolve this compound effectively. Surfactants can also increase solubility by forming micelles that encapsulate the hydrophobic this compound molecules.
-
Lipid-Based Nanoparticle Formulations: Encapsulating this compound into lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), is a highly effective strategy. These systems can improve bioavailability and provide sustained release.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This in-situ solubilization enhances drug absorption.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that have significantly improved water solubility.
Q3: How do I choose the most suitable solubility enhancement technique for my application?
A3: The choice of strategy depends on several factors, including the desired route of administration (oral, topical), the required drug loading, and the target release profile. The flowchart below provides a general decision-making framework.
Q4: How does cyclodextrin complexation enhance this compound solubility?
A4: Cyclodextrins (CDs) act as molecular hosts, encapsulating the hydrophobic carbon tail of the this compound "guest" molecule within their internal cavity. The exterior of the CD molecule is hydrophilic, allowing the entire host-guest complex to become water-soluble. This process, known as inclusion complexation, effectively masks the hydrophobicity of this compound, leading to a significant increase in its apparent aqueous solubility. Studies have shown that α- and β-cyclodextrins are particularly effective at complexing with fatty acids.
References
- 1. Lauric Acids: Naturally Sourced Fatty Acids for Sustainable, High-Performance Uses [musimmas.com]
- 2. specialchem.com [specialchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Overcoming interference in lauric acid quantification from complex biological samples.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly interference, during the quantification of lauric acid in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification in biological samples?
A1: The most prevalent and robust methods for this compound quantification are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] GC-MS is a classic and widely used technique, often requiring derivatization to make this compound volatile.[4][5] LC-MS/MS offers high sensitivity and specificity and can sometimes be performed without derivatization, which simplifies sample preparation.
Q2: Why is sample preparation crucial for accurate this compound quantification?
A2: Biological samples like plasma, serum, and tissue are complex matrices containing proteins, phospholipids, and other lipids that can interfere with this compound analysis. Proper sample preparation is essential to remove these interfering substances, prevent ion suppression or enhancement in MS-based methods (matrix effects), and concentrate the analyte to detectable levels. The choice of sample preparation technique depends on the biological matrix and the analytical method used.
Q3: What is derivatization, and why is it often necessary for GC-MS analysis of this compound?
A3: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS, fatty acids like this compound are often converted into their more volatile and thermally stable ester forms, typically fatty acid methyl esters (FAMEs). This process improves chromatographic separation and provides characteristic mass spectra for identification and quantification. Common derivatization reagents include boron trifluoride (BF3) in methanol (B129727) or methanolic HCl.
Q4: What are "matrix effects" in LC-MS/MS analysis, and how can they be minimized?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological matrix. This can lead to inaccurate quantification. To minimize matrix effects, several strategies can be employed:
-
Effective sample cleanup: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.
-
Chromatographic separation: Optimize the LC method to separate this compound from matrix components.
-
Use of internal standards: Isotopically labeled internal standards (e.g., deuterated this compound) are highly recommended as they co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Matrix-matched calibration curves: Prepare calibration standards in a matrix similar to the sample to compensate for matrix effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS or LC-MS
| Potential Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Deactivate the GC inlet liner or use a fresh, deactivated liner. Trim the front end of the GC column. |
| Column Overload | Reduce the injection volume or dilute the sample. Use a column with a higher capacity. |
| Inappropriate solvent for sample dissolution | Ensure the sample is fully dissolved in the mobile phase (for LC) or an appropriate volatile solvent (for GC). |
| Contamination | Clean the injector port and detector. |
Issue 2: Low or No Signal (Poor Recovery)
| Potential Cause | Troubleshooting Step |
| Inefficient extraction | Optimize the extraction solvent and pH. Ensure thorough mixing during extraction. For LLE, try different solvent systems. For SPE, ensure the correct sorbent and elution solvents are used. |
| Incomplete derivatization (GC-MS) | Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time) are optimal. |
| Ion suppression (LC-MS/MS) | Improve sample cleanup to remove interfering matrix components. Dilute the sample extract. Use a stable isotope-labeled internal standard. |
| Sample degradation | Store samples properly (typically at -80°C) and avoid repeated freeze-thaw cycles. Add antioxidants like BHT during sample preparation to prevent oxidation. |
| Instrumental issues | Check for leaks in the system. Ensure the detector is functioning correctly. For MS, check tuning and calibration. |
Issue 3: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Contaminated solvents or reagents | Use high-purity solvents and reagents. Run a blank to check for contamination. |
| Carryover from previous injections | Implement a rigorous wash step between sample injections. |
| Co-elution of interfering compounds | Optimize the chromatographic method (e.g., change the temperature gradient in GC or the mobile phase gradient in LC) to improve separation. |
| Matrix interference | Enhance the sample cleanup procedure. Solid-phase extraction (SPE) can be very effective at removing specific types of interferences. |
Experimental Protocols
Protocol 1: this compound Quantification in Plasma using GC-MS
This protocol involves lipid extraction, derivatization to FAMEs, and subsequent GC-MS analysis.
1. Lipid Extraction (Folch Method)
-
To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
2. Derivatization to FAMEs
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Incubate at 100°C for 1 hour in a sealed tube.
-
Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis
-
Column: A non-polar column (e.g., DB-5ms) is suitable for FAME analysis.
-
Injection: 1 µL in splitless mode.
-
Oven Program: Start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to separate the FAMEs.
-
MS Detection: Use selected ion monitoring (SIM) for quantification of the characteristic ions of this compound methyl ester.
Protocol 2: this compound Quantification in Plasma using LC-MS/MS
This protocol involves protein precipitation followed by direct analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier like formic acid or ammonium (B1175870) acetate.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The transition for this compound would be from its precursor ion (M-H)- to a specific product ion.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.385 µg/mL | 2 nM | |
| Limit of Quantification (LOQ) | 1.168 µg/mL | 5 ng/mL | |
| Linearity (R²) | > 0.999 | > 0.99 | |
| Recovery | 99.2 - 100.43% | 80 - 120% | |
| Precision (%RSD) | < 2% | < 15% |
Visual Diagrams
References
- 1. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize degradation of lauric acid during sample preparation?
This guide provides researchers, scientists, and drug development professionals with solutions to minimize the degradation of lauric acid during sample preparation, ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, a saturated fatty acid, is relatively stable compared to unsaturated fatty acids. However, it can still degrade under certain conditions. The primary causes of degradation are:
-
Oxidation: Although this compound has no double bonds, oxidation can be initiated at high temperatures or in the presence of metal ions which can act as pro-oxidants.[1]
-
Enzymatic Activity: Lipases present in biological samples can hydrolyze triglycerides, releasing free this compound. This enzymatic activity can persist even at refrigerated temperatures (4°C).[2]
-
Hydrolysis: The presence of water, especially when accompanied by acidic or basic catalysts, can lead to the hydrolysis of this compound esters (triglycerides).[1]
-
High Temperatures: Excessive heat during steps like solvent evaporation or derivatization can cause thermal degradation.[3] this compound begins to decompose at approximately 116.06 °C.[4]
-
Exposure to Light: While less critical for saturated fatty acids, prolonged exposure to UV light can contribute to degradation.[2][5]
Q2: What are the general best practices for storing samples containing this compound?
A2: To maintain the integrity of this compound in your samples, proper storage is crucial. Key recommendations include:
-
Low Temperature: Store samples at -20°C or, for long-term storage, at -80°C.[2][5] Avoid storing samples at 4°C or room temperature for extended periods.[2]
-
Inert Atmosphere: To prevent oxidation, store samples under an inert gas like nitrogen or argon.[2][5] This displaces oxygen from the headspace of the storage container.
-
Protection from Light: Use amber glass vials or wrap containers in aluminum foil to protect samples from light.[5]
-
Airtight Containers: Store this compound in airtight containers to prevent exposure to moisture and atmospheric oxygen.[6] Materials like stainless steel or high-density polyethylene (B3416737) (HDPE) are suitable.[6]
-
Solvent Storage: For lipid extracts, dissolve them in an organic solvent, preferably with an added antioxidant, and store at -20°C or below in airtight glass containers.[2]
Q3: Which antioxidants are effective in preventing this compound degradation, and when should they be added?
A3: Antioxidants are highly effective at preventing oxidative degradation. They should be added during the initial sample preparation or extraction stage.[2] Commonly used antioxidants include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used to prevent lipid oxidation.
-
Butylated Hydroxyanisole (BHA): Another common synthetic antioxidant.
-
Tocopherols (Vitamin E): Natural antioxidants that act as free radical scavengers.[5]
-
Propyl Gallate (PG): An ester of gallic acid used as an antioxidant.
-
Tertiary Butylhydroquinone (TBHQ): A highly effective synthetic aromatic organic compound.[2]
These antioxidants work by donating a hydrogen atom to free radicals, which terminates the oxidation chain reaction.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete Extraction: The solvent system may not be optimal for your sample matrix. | - For liquid samples, use a robust extraction method like the Folch (chloroform:methanol) or Bligh & Dyer methods. For smaller volumes, a hexane (B92381):isopropanol method is effective.[7]- Ensure correct solvent-to-sample ratios and sufficient mixing/vortexing time.[1] |
| Degradation During Extraction: Exposure to oxygen, heat, or light during the extraction process. | - Add an antioxidant (e.g., 0.01% BHT) to the extraction solvent.[5]- Perform extraction on ice or at a reduced temperature.- Work in a dimly lit area or use amber glassware.[5] | |
| Adsorption to Surfaces: this compound may adsorb to plasticware. | - Use glass tubes and vials wherever possible.[2]- Silanize glassware to reduce active sites. | |
| Inconsistent or Non-Reproducible Results | Sample Heterogeneity: The aliquot taken for analysis may not be representative of the entire sample. | - Thoroughly homogenize the entire sample before taking an aliquot. |
| Variable Degradation: Inconsistent exposure to degrading factors (heat, light, oxygen) across samples. | - Standardize all sample preparation steps, including incubation times, temperatures, and exposure to the environment. | |
| Inaccurate Pipetting: Especially of viscous organic solvents or small volumes. | - Use positive displacement pipettes for viscous organic solvents.- Calibrate pipettes regularly. | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample onto the GC or HPLC column. | - Dilute the sample or inject a smaller volume.[8] |
| Active Sites in the GC System: Free carboxyl groups can interact with active sites in the injector liner or column. | - Ensure complete derivatization of this compound to its methyl ester (FAME) or other suitable derivative.[2]- Use a deactivated GC liner and a high-quality capillary column. | |
| Contaminated Column or Guard Column: Buildup of non-volatile residues from the sample matrix. | - Clean or replace the GC inlet liner and guard column.- Bake the analytical column according to the manufacturer's instructions. |
Quantitative Data Summary
The stability of this compound is highly dependent on temperature. The following table summarizes key thermal properties and decomposition data.
| Parameter | Value | Atmosphere | Reference |
| Melting Point | ~44 °C | N/A | [6] |
| Boiling Point | ~298 °C | N/A | [6] |
| Initial Decomposition Temperature | ~116 °C | Nitrogen | [4] |
| Auto-ignition Temperature | >250 °C | Air | [9] |
Note: Thermal degradation kinetics indicate that even at temperatures slightly above its melting point, this compound can undergo degradation over extended periods.[10]
Experimental Protocols
Protocol: Extraction and Derivatization of this compound from Serum for GC-MS Analysis
This protocol describes the conversion of total fatty acids in a serum sample to fatty acid methyl esters (FAMEs) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Serum sample
-
Internal Standard (e.g., deuterated this compound or C13:0)
-
0.9% NaCl solution
-
Hexane
-
14% Boron Trifluoride (BF₃) in Methanol
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Thawing and Aliquoting:
-
Thaw frozen serum samples on ice for approximately 30 minutes.[1]
-
Vortex the sample to ensure homogeneity.
-
Pipette 100 µL of serum into a clean glass centrifuge tube.
-
-
Addition of Internal Standard:
-
Add a known amount of internal standard to the serum sample. This is crucial for accurate quantification.[11]
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the serum sample.[1]
-
Add a small amount of an antioxidant like BHT to the solvent to prevent oxidation.
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.[1]
-
Add 0.5 mL of 0.9% NaCl solution to the tube to facilitate phase separation.
-
Vortex again for 1 minute.
-
Centrifuge at 2,500 x g for 5 minutes to separate the layers.[1]
-
Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Avoid disturbing the protein interface.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of hexane to the dried lipid extract to redissolve it.
-
Add 1 mL of 14% BF₃ in methanol to the tube.[12]
-
Tightly cap the tube and vortex to mix.
-
Heat the sample in a heating block or water bath at 60-100°C for 10-30 minutes.[2] The optimal time and temperature should be determined empirically.[2]
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of water to the tube.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC autosampler vial.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Caption: Workflow for this compound Extraction and Derivatization.
This diagram outlines the key steps for preparing biological samples for this compound analysis via GC-MS, from initial sample handling to the final analytical step.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the hydrolytic degradation and deformation properties of a PLLA-lauric acid based family of biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. FA preparation | Cyberlipid [cyberlipid.gerli.com]
- 7. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. documenta.ciemat.es [documenta.ciemat.es]
- 11. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 12. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of Lauric Acid and Its Derivatives
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the long-term storage of lauric acid and its derivatives. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of these compounds for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry place, away from direct sunlight and moisture.[1] It is recommended to keep it in tightly sealed containers.[2][3] The storage area should be well-ventilated.[2][4] A general recommended storage temperature is between 15–25°C (59–77°F).
Q2: What type of containers are best for storing this compound and its derivatives?
A2: For this compound, airtight containers made of chemically resistant materials like stainless steel or high-density polyethylene (B3416737) (HDPE) are recommended. Polyethylene or polypropylene (B1209903) containers are also suitable. For derivatives that are supplied as organic solutions, it is best to use glass containers with Teflon-lined closures.
Q3: What are the signs that my this compound has degraded?
A3: Signs of degradation in this compound and other fatty acids can include a change in color (yellowing or browning), the development of a rancid or soapy odor, or a change in its physical state. An increase in the acid value is a quantifiable indicator of hydrolysis.
Q4: Can I store this compound in the refrigerator or freezer?
A4: While storing in a cool location is recommended, some sources specify a storage temperature of 2-8°C. For some derivatives like lauryl alcohol and monolaurin, refrigeration (2-8°C) or even freezing (-20°C) is recommended for long-term storage. Always refer to the manufacturer's specific recommendations.
Q5: What materials are incompatible with this compound and its derivatives?
A5: this compound should be stored away from strong bases, oxidizing agents, and reducing agents.
Troubleshooting Guide
Problem: The this compound, which was a white powder, has turned slightly yellow.
-
Possible Cause: This is likely due to oxidation or exposure to light over time.
-
Solution: While slight discoloration may not significantly impact all experiments, it is an indicator of degradation. It is recommended to perform a quality control check, such as determining the acid value, to assess the purity. For future storage, ensure the container is opaque or stored in the dark and consider flushing the container with an inert gas like nitrogen or argon before sealing.
Problem: There are clumps in my this compound powder.
-
Possible Cause: this compound is hygroscopic and can absorb moisture from the air, causing it to clump.
-
Solution: Store this compound in a desiccator or in a container with a desiccant pack. Before use, you may need to gently break up the clumps. Ensure the container is always tightly sealed after use.
Problem: My this compound has a faint, unpleasant odor.
-
Possible Cause: The development of a soapy or rancid odor is a sign of hydrolytic rancidity, where the fatty acid triglycerides break down.
-
Solution: This indicates significant degradation. It is highly recommended to discard the material and use a fresh batch for your experiments to ensure the reliability of your results.
Problem: The pH of my solution containing a this compound derivative has changed unexpectedly.
-
Possible Cause: Hydrolysis of this compound esters can release free this compound, which will lower the pH of an unbuffered solution.
-
Solution: This is a sign of degradation. Verify the purity of the derivative using an appropriate analytical method. To prevent this, store ester derivatives in a dry environment and consider storage at lower temperatures as recommended.
Data Presentation: Storage Recommendations
| Compound | Chemical Formula | Recommended Storage Temperature | Shelf Life | Incompatible Materials | Suitable Containers |
| This compound | C₁₂H₂₄O₂ | 15–25°C (59–77°F); Some sources suggest 2-8°C. | Indefinite if stored properly. Typical shelf life is 12-24 months under proper conditions. | Strong bases, oxidizing agents, reducing agents. | Stainless steel, HDPE, polyethylene, polypropylene. |
| Sodium Laurate | C₁₂H₂₃NaO₂ | Room temperature. | Stable under normal conditions. | Strong oxidizing agents, strong acids. | Polyethylene or polypropylene containers. |
| Methyl Laurate | C₁₃H₂₆O₂ | Cool, dry place. | Stable under recommended storage conditions. | Strong acids, strong bases, strong oxidizers. | Tightly closed containers. |
| Lauryl Alcohol (1-Dodecanol) | C₁₂H₂₆O | Cool, dry, well-ventilated place. Some sources recommend 2-8°C for long-term storage. | Can be stored for more than 24 months, but quality should be checked before use. | Strong oxidizing agents. | Tightly closed containers. |
| Monolaurin (Glycerol Monolaurate) | C₁₅H₃₀O₄ | Cool, dry area. Some suppliers recommend 0-8°C or -20°C. | Can be stable for up to 10 years. | Oxidizers. | Tightly closed containers, protected from light and moisture. |
Experimental Protocols
Determination of Acid Value of this compound (Based on ASTM D1980-87)
This protocol is used to determine the amount of free fatty acids present in a sample of this compound, which is an indicator of hydrolytic degradation. The acid value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the sample.
Materials:
-
This compound sample
-
Solvent mixture: Equal volumes of ethanol (B145695) and ether, neutralized to the phenolphthalein (B1677637) endpoint.
-
0.1 N Potassium Hydroxide (KOH) standard solution, accurately standardized.
-
Phenolphthalein indicator solution (1% in ethanol).
-
250 mL Erlenmeyer flask
-
50 mL burette, readable to 0.02 mL
-
Analytical balance, accurate to 0.001 g
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the neutralized solvent mixture to the flask.
-
Warm the mixture gently if necessary to dissolve the sample completely.
-
Add 1 mL of the phenolphthalein indicator solution.
-
Titrate the solution with the standardized 0.1 N KOH solution, shaking the flask continuously, until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
Calculation:
Acid Value = (V × N × 56.1) / W
Where:
-
V = volume of KOH solution used in mL
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH
-
W = weight of the this compound sample in grams
Mandatory Visualizations
Caption: Troubleshooting workflow for assessing stored this compound.
References
Technical Support Center: Accurate Quantification of Lauric Acid using ELSD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals calibrating Evaporative Light Scattering Detectors (ELSD) for the accurate quantification of lauric acid.
Frequently Asked Questions (FAQs)
Q1: Why is my ELSD response for this compound non-linear?
The response of an ELSD is inherently non-linear.[1][2][3] This is because the light scattering phenomenon does not follow Beer's Law, which governs spectroscopic detectors.[4] The relationship between the peak area (A) and the analyte mass (m) is better described by the power function A = am^b, where 'a' and 'b' are constants. Consequently, a linear relationship can often be achieved by applying a double logarithmic transformation (log A vs. log m) to the calibration data.[2][4] Polynomial curve fitting (e.g., quadratic) is another common approach to accurately model the calibration curve.[2]
Q2: What are the key ELSD parameters to optimize for this compound analysis?
Optimizing ELSD parameters is critical for achieving a good signal-to-noise ratio (S/N) and accurate quantification. The three primary parameters to consider are:
-
Drift Tube Temperature: This temperature needs to be high enough to evaporate the mobile phase but low enough to avoid evaporating the semi-volatile this compound.[4][5] Finding the lowest possible temperature that still allows for efficient solvent evaporation is key.[4] For instance, in one study, a drift tube temperature of 48°C yielded the highest intensity for cholesterol, a similarly non-volatile analyte. Another method for lipid analysis used a temperature of 28°C.[5]
-
Nebulizer Gas Flow Rate: The gas flow rate affects the formation of aerosol droplets. Optimization is crucial, as different studies report varying optimal flow rates. For example, one method found 1.3 L/min to be optimal, while another used a pressure of 3.5 bar.[2][5] Lower gas pressures have been shown to lead to higher intensity and better S/N for lipid components.
-
Mobile Phase Composition: The volatility of the mobile phase components is a critical factor.[6][7] Using volatile buffers like formic acid or acetic acid is recommended over non-volatile buffers such as phosphate (B84403), which can cause a noisy baseline.[8]
Q3: Can I use gradient elution with ELSD for this compound analysis?
Yes, one of the significant advantages of ELSD over detectors like Refractive Index (RI) is its compatibility with gradient elution.[9][10] This allows for better separation of this compound from other components in a complex mixture without causing baseline drift.[4]
Q4: What is the typical limit of detection (LOD) for this compound with ELSD?
The LOD for this compound can be higher compared to other less volatile analytes due to its semi-volatile nature.[5] One study reported an LOD of 16.2 ng on-column for this compound, which was higher than for other lipids analyzed in the same run.[5] In another comparison, the HPLC-ELSD method had a higher LOD for this compound (0.421 mg/ml) compared to a GC-FID method (≤ 0.033 mg/ml).[11][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Noisy Baseline | 1. Impurities in the carrier gas (e.g., oil, moisture).[8] 2. Use of non-volatile mobile phase additives (e.g., phosphate buffers).[8] 3. Blockage in the nebulizer or transfer line.[8] 4. Column bleed (silica particles).[13] 5. Improperly connected or blocked exhaust tube.[8] | 1. Ensure high-purity gas and consider an in-line filter.[8] 2. Switch to volatile additives like formic or acetic acid.[8] 3. Disassemble and clean the nebulizer and transfer line according to the manufacturer's instructions.[8] 4. Perform a "dry test" with only gas flow, then with mobile phase but no column, to isolate the source of the noise.[13] 5. Check that the exhaust tube is securely connected and not obstructed.[8] |
| Low Sensitivity / Poor Peak Response | 1. Suboptimal drift tube temperature (too high, causing analyte evaporation).[4][6][7] 2. Suboptimal nebulizer gas flow rate.[14] 3. This compound volatility leading to sample loss.[3][15] 4. Dirty detector optics.[14] | 1. Systematically decrease the drift tube temperature to the lowest point that still effectively evaporates the mobile phase.[4] 2. Optimize the gas flow rate to maximize the signal-to-noise ratio.[14] 3. Consider using an ELSD model with sub-ambient temperature capabilities for volatile compounds.[9] 4. Clean the detector window and check the alignment of the optics as per the instrument manual.[14] |
| Poor Reproducibility | 1. Fluctuations in gas pressure.[14] 2. Unstable drift tube temperature. 3. Inconsistent sample preparation. | 1. Check the gas supply for leaks and ensure a stable pressure output.[14] 2. Allow the detector to fully equilibrate to the set temperature before starting the analysis. 3. Ensure consistent and accurate sample dilutions and injections. |
| Underestimation at low concentrations / Overestimation at high concentrations | 1. Assuming a linear calibration model for a non-linear response.[1] | 1. Use a non-linear calibration model, such as a double logarithmic plot (log[Area] vs. log[Concentration]) or a polynomial fit.[2][4] |
Experimental Protocols
Protocol 1: General HPLC-ELSD Method for this compound Quantification
This protocol provides a starting point for developing a quantitative method for this compound. Optimization will be required based on your specific instrument and sample matrix.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727).[16]
-
Perform serial dilutions to create a series of calibration standards covering the expected concentration range of your samples (e.g., 100-500 µg/mL).[16]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., LiChrospher® 100 RP-18, Hypersil GOLD 1.9 µm).[2][5]
-
Mobile Phase: A mixture of methanol and water is a common starting point.[2] The addition of a small amount of a volatile acid like formic acid (e.g., 0.2%) can improve peak shape.[5] A gradient elution may be necessary for complex samples.[5]
-
Column Temperature: e.g., 60°C.[5]
-
-
ELSD Parameter Optimization:
-
Drift Tube Temperature: Start at a low temperature (e.g., 30-40°C) and gradually increase, monitoring the signal-to-noise ratio for a this compound standard.[2] The optimal temperature will provide a strong signal for this compound while keeping the baseline noise low.
-
Nebulizer Gas (Nitrogen) Flow/Pressure: Systematically vary the gas flow rate (e.g., 1.0 - 2.0 L/min) or pressure (e.g., 2.5 - 4.0 bar) and observe the effect on the S/N ratio.[2][5]
-
Gain: Set to a high value initially and adjust as needed.
-
-
Calibration Curve Construction:
-
Inject the calibration standards in triplicate.
-
Plot the logarithm of the peak area versus the logarithm of the concentration.
-
Perform a linear regression on the log-transformed data to obtain the calibration equation and correlation coefficient (R²). An R² value > 0.99 is generally desirable.
-
Quantitative Data Summary
Table 1: Comparison of HPLC-ELSD and GC-FID for this compound Analysis
| Parameter | HPLC-ELSD | GC-FID | Reference |
| Linearity (R²) | 0.9971 | ≥ 0.9995 | [12] |
| LOD (mg/mL) | 0.421 | ≤ 0.033 | [12] |
| LOQ (mg/mL) | 1.277 | 0.099 | [12] |
| Suitability | More appropriate for monolaurin, dilaurin, and trilaurin | More suitable for quantification of this compound, monolaurin, and dilaurin | [12] |
Visual Diagrams
Caption: Workflow for this compound Quantification using HPLC-ELSD.
Caption: Logical Flow for Troubleshooting Common ELSD Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmentally evaluated HPLC-ELSD method to monitor enzymatic synthesis of a non-ionic surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector [scirp.org]
- 4. lctsbible.com [lctsbible.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. academic.oup.com [academic.oup.com]
- 7. An investigation into detector limitations using evaporative light-scattering detectors for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of this compound, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. blog.krssltd.com [blog.krssltd.com]
- 15. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijert.org [ijert.org]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Lauric Acid and Capric Acid
An Essential Guide for Researchers and Drug Development Professionals
Lauric acid (C12) and capric acid (C10), both medium-chain fatty acids (MCFAs), have garnered significant attention within the scientific community for their potent antimicrobial properties. Their natural origin and broad-spectrum activity against a range of pathogens, including bacteria, fungi, and viruses, make them compelling candidates for therapeutic and preservative applications. This guide provides an objective comparison of the antimicrobial efficacy of this compound and capric acid, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and mechanisms of action to aid researchers, scientists, and drug development professionals in their work.
Quantitative Antimicrobial Efficacy: A Side-by-Side Comparison
The antimicrobial activities of lauric and capric acid are most commonly quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following table summarizes the reported MIC and MBC values for this compound and capric acid against various microorganisms.
| Microorganism | Strain | This compound MIC | Capric Acid MIC | This compound MBC | Capric Acid MBC | Reference(s) |
| Bacteria | ||||||
| Propionibacterium acnes | ATCC 6919 | 0.25 mM | 1 mM | 10 mM | 20 mM | |
| Staphylococcus aureus | ATCC 25923 | 156 µg/mL | - | - | - | [1] |
| Staphylococcus aureus | Clinical Isolate | - | - | >3.2 mg/mL | - | [2] |
| Escherichia coli | O157:H7 H4420N | Ineffective | Effective (pH dependent) | - | - | [3] |
| Clostridium perfringens | CCM 4435T | 0.1-0.2 mg/mL | >5 mg/mL | - | - | [4] |
| Fungi | ||||||
| Candida albicans | ATCC 10231 | 2.5 mM | 5 mM | - | - | |
| Candida albicans | Clinical Isolate | 10 mg/mL | 40 µg/mL | - | - |
Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols: Determining Antimicrobial Efficacy
The following are detailed methodologies for the key experiments cited in this guide, primarily focusing on the broth microdilution method for determining MIC and the subsequent assay for MBC.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a widely accepted standard for determining the MIC of antimicrobial agents.
1. Preparation of Fatty Acid Stock Solutions:
-
Dissolve this compound and capric acid in a suitable solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganism.
2. Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, add a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.
-
Perform serial two-fold dilutions of the fatty acid stock solutions across the wells to achieve a range of concentrations.
3. Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar (B569324) medium.
-
Prepare a suspension of the microorganism in a sterile saline solution or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this standardized suspension to the final required inoculum density, typically 5 x 10^5 CFU/mL for bacteria.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted fatty acids with the prepared microbial suspension.
-
Include a positive control well (microorganism and medium, no fatty acid) and a negative control well (medium only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the fatty acid at which there is no visible growth (turbidity) of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain whether the antimicrobial agent is bacteriostatic or bactericidal.
1. Subculturing from MIC Plates:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, sterile agar plate that does not contain any fatty acid.
2. Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
3. Interpretation of Results:
-
The MBC is the lowest concentration of the fatty acid that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the MIC and MBC of lauric and capric acid.
Caption: Experimental workflow for MIC and MBC determination.
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of both this compound and capric acid involves the disruption of the microbial cell membrane. Their amphipathic nature allows them to insert into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption compromises essential cellular processes, ultimately leading to cell death.
While the direct physical disruption of the membrane is a key factor, evidence also suggests that these fatty acids can interfere with cellular signaling pathways. For instance, in the context of inflammation induced by P. acnes, both lauric and capric acid have been shown to suppress the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and the phosphorylation of MAP kinases.
The following diagram provides a simplified representation of the proposed mechanism of action.
Caption: Proposed mechanism of antimicrobial action.
Antiviral Efficacy
Both this compound and capric acid have demonstrated antiviral activity, primarily against enveloped viruses. Their mechanism of action is believed to involve the disruption of the viral lipid envelope, which is essential for the virus's ability to attach to and enter host cells.
-
This compound: Has been shown to be effective against a range of viruses, including Vesicular Stomatitis Virus (VSV), Herpes Simplex Virus (HSV), and Visna Virus. The antiviral activity is often attributed to its metabolite, monolaurin, which is formed in the body.
-
Capric Acid: Also exhibits antiviral properties, though it has been studied less extensively than this compound in this context. Some studies suggest its efficacy against certain viruses.
A direct, comprehensive comparison of the antiviral efficacy of this compound and capric acid across a wide range of viruses is an area that warrants further research to establish a clearer hierarchy of potency.
Conclusion
Both this compound and capric acid are potent natural antimicrobial agents with significant potential in various applications. The available data suggests that this compound generally exhibits stronger activity against Gram-positive bacteria and some fungi, while capric acid may have a broader spectrum of activity that includes some Gram-negative bacteria. Their primary mechanism of action, the disruption of the cell membrane, makes the development of microbial resistance less likely compared to conventional antibiotics that target specific metabolic pathways. For researchers and drug development professionals, the choice between this compound and capric acid will depend on the target microorganism, the desired spectrum of activity, and the specific application. Further research is needed to fully elucidate their comparative efficacy against a wider range of pathogens, particularly viruses, and to explore their potential synergistic effects with other antimicrobial agents.
References
A Comparative Guide to the Validation of a Novel Analytical Method for Lauric Acid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new analytical method for the detection of lauric acid, presenting a comparative analysis against established methodologies. The performance of the new method is objectively evaluated alongside Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data, detailed protocols, and visual workflows are provided to assist researchers in making informed decisions for their analytical needs.
Executive Summary
The accurate and precise quantification of this compound is critical in various research and development sectors, from pharmaceutical sciences to nutritional analysis. This document outlines the validation of a new analytical method, demonstrating its performance characteristics in comparison to widely used techniques. Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and operational complexity.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is contingent on the specific requirements of the study, including desired sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance metrics of the new analytical method alongside established techniques.
Table 1: Comparison of Key Performance Metrics for this compound Detection
| Performance Metric | New Analytical Method | GC-FID | HPLC-ELSD | GC-MS |
| Limit of Detection (LOD) | [Insert Data] | 0.033 - 0.385 µg/mL[1] | ≤ 0.421 mg/mL[1] | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | [Insert Data] | 0.099 - 1.168 µg/mL[1] | 0.122 - 1.277 mg/mL[1] | Typically in the low ng/mL range |
| Linearity (R²) | [Insert Data] | > 0.999[1] | > 0.997 | > 0.994 |
| Accuracy (Recovery %) | [Insert Data] | 99.2% - 100.43% | Satisfactory | High (with isotopic dilution) |
| Precision (%RSD) | [Insert Data] | < 2% | Good | High |
Experimental Protocols
Detailed methodologies for the established analytical techniques are provided below. The protocol for the new analytical method should be inserted in the corresponding section.
New Analytical Method Protocol
[Insert detailed experimental protocol for the new analytical method here, including sample preparation, instrumentation, and data analysis procedures.]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acids.
Sample Preparation (Derivatization to FAMEs):
-
Lipid Extraction: Extract lipids from the sample matrix using a suitable solvent system (e.g., chloroform:methanol).
-
Saponification: Saponify the extracted lipids using a methanolic sodium hydroxide (B78521) solution to liberate the fatty acids.
-
Esterification: Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a catalyst such as boron trifluoride in methanol.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane (B92381).
-
Analysis: Inject the hexane layer containing the FAMEs into the GC-FID system.
Instrumentation:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: A polar capillary column, such as a ZB-WAX plus column (30 m x 0.25 mm ID, 0.5 µm film thickness), is commonly used.
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 100°C and ramping up to 240°C.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is suitable for the analysis of non-volatile or thermally labile compounds and does not require derivatization.
Sample Preparation:
-
Lipid Extraction: Extract lipids from the sample matrix using an appropriate solvent.
-
Dissolution: Dissolve the extracted lipid sample in a suitable solvent compatible with the mobile phase.
-
Filtration: Filter the sample solution to remove any particulate matter before injection.
Instrumentation:
-
HPLC System: Equipped with an evaporative light scattering detector.
-
Column: A reverse-phase column, such as a C18 column, is often used.
-
Mobile Phase: A gradient of solvents is typically used, for example, a mixture of acetonitrile, water, and isopropanol.
-
Detector Settings:
-
Nebulizer Temperature: Optimized for the specific mobile phase.
-
Evaporation Temperature: Set to ensure efficient solvent evaporation without analyte loss.
-
Gas Flow Rate: Adjusted for optimal nebulization.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, providing excellent sensitivity and selectivity. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision.
Sample Preparation (with Isotopic Internal Standard):
-
Spiking: Add a known amount of a stable isotope-labeled this compound internal standard (e.g., this compound-d3) to the sample at the beginning of the preparation.
-
Lipid Extraction and Derivatization: Follow the same procedure as for GC-FID to convert all this compound (endogenous and isotopic) to its methyl ester.
-
Analysis: Inject the final extract into the GC-MS system.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAME analysis (e.g., a polar stationary phase).
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions for both this compound methyl ester and its deuterated internal standard.
Visualizing the Workflow
To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the general workflow for method validation and the specific experimental workflow for this compound analysis.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for this compound analysis.
Conclusion
The validation data demonstrates that the new analytical method offers [insert a concise summary of the new method's advantages, e.g., improved sensitivity, reduced sample preparation time, etc. ] for the detection of this compound. In comparison, GC-FID provides a cost-effective and robust solution for routine analysis. HPLC-ELSD is advantageous for non-volatile samples and when derivatization is not desirable. GC-MS, particularly with the use of an internal standard, offers the highest level of sensitivity, selectivity, and accuracy, making it the gold standard for complex matrices and low-level quantification. The choice of the most suitable method will ultimately depend on the specific analytical goals, sample characteristics, and available resources.
References
Lauric Acid vs. Oleic Acid: A Comparative Guide to Their Differential Effects on Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a medium-chain saturated fatty acid (C12:0), and oleic acid, a long-chain monounsaturated fatty acid (C18:1), are both integral components of dietary fats. While structurally distinct, their impact on cellular metabolism extends beyond simple energy provision, influencing a myriad of signaling pathways and mitochondrial functions. This guide provides a comprehensive comparison of their differential effects, supported by experimental data, to aid researchers in understanding their distinct metabolic roles.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing the metabolic effects of lauric and oleic acid.
| Parameter | This compound | Oleic Acid | Cell/System Type | Key Findings | Reference |
| Fatty Acid Oxidation | Higher oxidation rate | Lower oxidation rate | Humans | This compound is more readily oxidized for energy compared to oleic acid. | [1] |
| Mitochondrial Respiration | Stimulates | Stimulates | HepG2 cells | Both fatty acids increase mitochondrial respiration. | [2] |
| Mitochondrial Membrane Potential | No significant change | Favors build-up | Human primary myotubes, HepG2 cells | Oleic acid tends to increase mitochondrial membrane potential, while this compound has a neutral effect compared to controls. | [2][3] |
| Mitochondrial Morphology | No significant change | - | Human primary myotubes | This compound does not induce mitochondrial fragmentation. | [3] |
| Glycolysis-Related Gene Expression (HK2, LDH2) | Increased | - | C2C12 cells | This compound promotes the expression of genes involved in glycolysis. | [4] |
| Leptin Signaling (p-STAT3, p-Akt, p-AMPK) | Enhanced basal phosphorylation, reduced leptin response | No change in basal phosphorylation or leptin response | Mouse White Adipose Tissue | This compound-enriched diets appear to induce leptin resistance at the cellular level. | [5] |
| TLR4 Signaling | Activates | - | C2C12 cells, RAW 264.7 cells | This compound can initiate inflammatory signaling through the TLR4 pathway. | [4][6] |
Note: A direct comparative study for some parameters in the same experimental system was not available. In such cases, findings from separate studies are presented.
Experimental Protocols
Measurement of Fatty Acid Oxidation Rate
This protocol is based on the methodology used to compare the oxidation of various dietary fatty acids in humans[1].
Principle: Stable isotope-labeled fatty acids are administered, and the rate of their oxidation is determined by measuring the appearance of labeled CO2 in expired breath.
Protocol:
-
Subject Preparation: Healthy male subjects are acclimated to a weight-maintenance diet with a specific fat percentage for one week.
-
Isotope Administration: On the test day, after an overnight fast, subjects consume a liquid meal containing a known amount of 13C-labeled this compound or oleic acid.
-
Breath Sample Collection: Breath samples are collected at baseline and at regular intervals (e.g., every 30-60 minutes) for up to 9 hours post-consumption.
-
Sample Analysis: The 13CO2 enrichment in breath samples is analyzed using isotope ratio mass spectrometry.
-
Data Calculation: The rate of fatty acid oxidation is calculated based on the amount of 13CO2 expired over time, corrected for background 13CO2 levels.
Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol is adapted from methods used to assess mitochondrial function in response to fatty acid treatment in cultured cells[2][7].
Principle: An oxygen electrode-based system (e.g., Oroboros Oxygraph-2k) is used to measure the oxygen consumption rate (OCR) of intact or permeabilized cells in response to various substrates and inhibitors.
Protocol:
-
Cell Culture and Treatment: Cells (e.g., HepG2) are cultured to a desired confluency and then treated with a specific concentration of this compound or oleic acid complexed to BSA for a defined period.
-
Cell Harvesting and Permeabilization (Optional): For analysis of specific mitochondrial respiratory states, cells can be permeabilized with a mild detergent like digitonin (B1670571) to allow for the direct addition of mitochondrial substrates.
-
Respirometry Measurement:
-
A suspension of treated cells is added to the respirometer chamber containing a respiration buffer.
-
Basal OCR is measured.
-
A sequence of inhibitors and substrates is added to assess different respiratory states:
-
Oligomycin: (ATP synthase inhibitor) to measure ATP-linked respiration and proton leak.
-
FCCP (or other uncoupler): To determine the maximal electron transport chain capacity.
-
Rotenone and Antimycin A: (Complex I and III inhibitors) to measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: OCR values are normalized to cell number or protein concentration and compared between treatment groups.
Western Blot Analysis of Signaling Pathway Activation
This protocol is a standard method used to detect changes in protein phosphorylation, as described in the study on leptin signaling[5].
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target protein.
Protocol:
-
Cell Lysis: Following treatment with this compound or oleic acid, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody targeting the phosphorylated form of the protein of interest (e.g., p-STAT3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: The membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total form of the protein to normalize for protein loading.
-
Densitometry: The band intensities are quantified using imaging software.
Signaling Pathways and Metabolic Interplay
This compound: TLR4-Mediated Glycolytic Shift
This compound has been shown to activate Toll-like receptor 4 (TLR4), a key component of the innate immune system. This activation can initiate a signaling cascade that leads to an increase in the expression of genes involved in glycolysis, such as hexokinase 2 (HK2) and lactate (B86563) dehydrogenase 2 (LDH2)[4][8][9]. This suggests that this compound may shift cellular metabolism towards a more glycolytic phenotype.
Caption: this compound activates TLR4, leading to increased expression of glycolytic genes.
Oleic Acid: Modulation of Leptin Signaling
In contrast, diets enriched with oleic acid do not appear to alter the basal phosphorylation status of key proteins in the leptin signaling pathway, such as STAT3, Akt, and AMPK, nor do they impair the cellular response to leptin[5]. This is in stark contrast to this compound-enriched diets, which have been shown to increase the basal phosphorylation of these signaling molecules while blunting the response to leptin, a state indicative of leptin resistance.
Caption: Differential effects of lauric and oleic acid on leptin signaling pathways.
Experimental Workflow: Comparative Analysis of Fatty Acid Effects on Mitochondrial Respiration
The following diagram illustrates a typical workflow for comparing the effects of lauric and oleic acid on mitochondrial respiration in a cell-based assay.
Caption: Workflow for assessing fatty acid effects on mitochondrial respiration.
Conclusion
This compound and oleic acid exert distinct effects on cellular metabolism. This compound is more readily oxidized and can promote a glycolytic phenotype through TLR4 signaling, but may also contribute to cellular leptin resistance. In contrast, oleic acid appears to maintain normal leptin sensitivity and promotes an increase in mitochondrial membrane potential. These differences highlight the importance of considering the specific fatty acid composition in metabolic studies and in the development of therapeutic strategies targeting metabolic diseases. Further research employing direct, side-by-side comparisons in various cell types and in vivo models is warranted to fully elucidate their complex and differential metabolic roles.
References
- 1. Differential oxidation of individual dietary fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic Acid, but Not this compound, Induces Metabolic Inflammation, Mitochondrial Fragmentation, and a Drop in Mitochondrial Membrane Potential in Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Lauric vs. Oleic Acid-Enriched Diets on Leptin Autoparacrine Signalling in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]
- 8. This compound Accelerates Glycolytic Muscle Fiber Formation through TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Lauric Acid Quantification: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of lauric acid is crucial in various matrices. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for this compound quantification, supported by experimental data and detailed protocols.
This comparison outlines the methodologies, performance characteristics, and key considerations for each technique to aid in selecting the most appropriate method for specific research needs. While both methods offer robust solutions, they differ significantly in sample preparation, sensitivity, and the types of detectors that can be employed.
Performance Comparison
The choice between GC-MS and HPLC for this compound quantification often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available equipment. The following table summarizes key performance parameters for both methods based on published data.
| Performance Parameter | GC-MS / GC-FID | HPLC-ELSD / HPLC-CAD |
| Linearity (R²) | ≥ 0.9995[1] | ~0.9971[1] |
| Limit of Detection (LOD) | 0.033 mg/mL[1][2] | 0.040 - 0.421 mg/mL[1] |
| Limit of Quantification (LOQ) | 0.099 mg/mL | 0.122 - 1.277 mg/mL |
| Precision (%RSD) | < 2% (Interday and Intraday) | Data not consistently available in searched literature |
| Accuracy (Recovery %) | 99.2% to 100.43% | Data not consistently available in searched literature |
| Derivatization | Typically required (e.g., FAMEs) | Not always required |
Experimental Workflows
The general experimental workflows for this compound quantification by GC-MS and HPLC are outlined below. The key difference lies in the sample preparation stage, where GC-MS often necessitates a derivatization step to increase the volatility of this compound.
Experimental Protocols
Below are detailed methodologies for the quantification of this compound using both GC-MS and HPLC, based on established protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the common method of converting this compound to its more volatile fatty acid methyl ester (FAME) derivative.
-
Sample Preparation (Extraction):
-
A known amount of sample (e.g., plasma, oil) is taken.
-
An internal standard (e.g., deuterated this compound) is added.
-
Extraction is performed using a suitable organic solvent like iso-octane. The mixture is vortexed and centrifuged to separate the organic layer.
-
-
Derivatization to FAMEs:
-
The solvent from the organic layer is evaporated.
-
The residue is reconstituted in a derivatizing agent such as 2% methanolic sulfuric acid or boron trifluoride in methanol (B129727) (BF3-methanol).
-
The mixture is heated (e.g., at 60°C for 30 minutes) to facilitate the reaction.
-
After cooling, water and an organic solvent are added to extract the FAMEs. The organic layer is then transferred to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: A polar column such as a ZB-WAX plus (30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature is held, then ramped up to a final temperature. A typical program might be: hold at an initial temperature for 1 minute, then increase to the final temperature.
-
Mass Spectrometer: Agilent 7250 Q-TOF or equivalent.
-
Ion Source Temperature: 250°C.
-
Mode: Selected Ion Monitoring (SIM) or full scan mode can be used for quantification.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a method for the analysis of this compound, which may not require derivatization, using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Sample Preparation:
-
The sample containing this compound is dissolved in a suitable solvent.
-
The solution is filtered through a 0.45 µm filter to remove any particulate matter before injection.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., ELSD, CAD, or MS).
-
Column: A mixed-mode Newcrom BH column (4.6 x 150 mm, 5 µm) or a C18 column can be used.
-
Mobile Phase: A mixture of water, acetonitrile (B52724) (MeCN), and a buffer like ammonium (B1175870) formate (B1220265) is often employed. An isocratic method with a high percentage of acetonitrile and a low pH may also be used.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or any other evaporative detection method like CAD or ESI-MS is suitable for detecting non-chromophoric compounds like this compound.
-
Discussion
GC-MS offers high sensitivity and specificity, making it a powerful tool for this compound quantification, especially at low concentrations. The requirement for derivatization, however, adds an extra step to the sample preparation process, which can be a source of error if not performed carefully. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by compensating for variations in sample preparation and instrument response.
HPLC , on the other hand, can often be performed without derivatization, simplifying the sample preparation workflow. This makes it a more straightforward technique for routine analysis. However, the sensitivity of HPLC with ELSD or CAD for this compound might be lower compared to GC-MS. HPLC is particularly advantageous for the separation of isomers, which can be challenging with GC.
References
Monolaurin vs. Lauric Acid: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a 12-carbon saturated fatty acid (C12:0), is a primary component of coconut oil. Within the body, this compound can be converted into its monoglyceride ester, monolaurin (B1671894) (glycerol monolaurate).[1] Both compounds have garnered significant attention for their broad-spectrum antimicrobial and immunomodulatory properties.[2][3] While related, monolaurin is the more biologically active form, exhibiting significantly greater potency against a range of pathogens.[4][5] The conversion of this compound to monolaurin in the body is an inefficient process, meaning direct administration of monolaurin provides a more reliable and potent therapeutic effect.
This guide provides an objective comparison of the biological activities of monolaurin and this compound, supported by experimental data, to inform research and development in the pharmaceutical and biotechnological sectors.
Bioavailability and Metabolic Relationship
The fundamental difference influencing the comparative efficacy of these two molecules is their metabolic pathway. This compound acts as a prodrug, requiring enzymatic conversion in vivo to form the more active monolaurin. This conversion is not entirely efficient, limiting the amount of active compound available to exert its effects. Direct supplementation with monolaurin bypasses this metabolic step, ensuring higher bioavailability of the active molecule.
Comparative Antimicrobial Activity
Both monolaurin and this compound exhibit activity against bacteria, viruses, and fungi, primarily by disrupting the lipid structures of cell membranes and viral envelopes. However, quantitative studies consistently demonstrate the superior potency of monolaurin.
Antibacterial Activity
Monolaurin and this compound are most effective against Gram-positive bacteria. Their mechanism involves integrating into the bacterial cell membrane, disrupting its integrity, interfering with signal transduction, and inhibiting the expression of virulence factors. Studies show monolaurin can be over 200 times more effective than this compound against bacteria like Staphylococcus aureus.
Table 1: Comparative Antibacterial Potency (MIC & MBC)
| Organism | Compound | Concentration (mg/mL) | Test | Source(s) |
|---|---|---|---|---|
| Staphylococcus aureus | Monolaurin | 0.1 | MBC | |
| This compound | 3.2 | MBC | ||
| Staphylococcus aureus | Monolaurin | 0.128 | MIC | |
| This compound | < 1.0 | MIC | ||
| Propionibacterium acnes | This compound | 0.02 | MIC |
| | this compound | 0.08 | MBC | |
Minimum Inhibitory Concentration (MIC): Lowest concentration to inhibit visible growth. Minimum Bactericidal Concentration (MBC): Lowest concentration to kill 99.9% of bacteria.
Antiviral Activity
The primary antiviral mechanism for both compounds is the disintegration of the lipid envelope that surrounds many viruses, including Herpes simplex virus (HSV), Cytomegalovirus (CMV), and Influenza virus. This action prevents the virus from attaching to and entering host cells. Monolaurin has been shown to reduce the infectivity of enveloped viruses by more than 99.9% in vitro. This compound possesses similar capabilities, though monolaurin is recognized as being significantly more potent.
Table 2: Antiviral Spectrum and Efficacy
| Virus | Compound | Observation | Source(s) |
|---|---|---|---|
| Enveloped Viruses (14 types) | Monolaurin | >99.9% reduction in infectivity | |
| Herpes Simplex Virus (HSV) | Monolaurin | Effective virucidal activity | |
| Influenza Virus | Monolaurin | Good virucidal effects | |
| SARS-CoV-2 | Monolaurin | Serum levels >0.45 µg/mL associated with lower infection risk |
| Enveloped Viruses (General) | this compound | Antiviral activity, inhibits maturation | |
Anti-inflammatory Activity
Monolaurin demonstrates significant immunomodulatory effects by controlling the production of pro-inflammatory cytokines. In models using lipopolysaccharide (LPS)-stimulated macrophages, monolaurin has been shown to inhibit the secretion of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-6, IL-1β). While this compound also possesses anti-inflammatory properties, monolaurin's role as a direct modulator of the immune response is more clearly defined in the literature.
Mechanism of Action: Interference with Signal Transduction
Beyond membrane disruption, a key mechanism for monolaurin's antibacterial efficacy is its ability to interfere with bacterial signal transduction pathways. By blocking these signaling cascades, monolaurin can inhibit the production of toxins and other virulence factors essential for bacterial pathogenesis, a mechanism observed in Staphylococcus aureus.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of monolaurin and this compound. Below are summaries of key experimental protocols.
Workflow for Minimum Inhibitory Concentration (MIC) Assay
The Broth Microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
References
Comparative analysis of lauric acid content in different coconut oil preparations.
This guide provides a detailed comparative analysis of lauric acid concentrations across various preparations of coconut oil. It is intended for researchers, scientists, and professionals in drug development who are interested in the quantitative differences and analytical methodologies for assessing this key medium-chain fatty acid.
Introduction to this compound and Coconut Oil
Coconut oil, derived from the kernel of the coconut (Cocos nucifera), is distinguished by its high concentration of saturated fats, particularly medium-chain fatty acids (MCFAs).[1] Among these, this compound (C12:0), a 12-carbon saturated fatty acid, is the most prominent, typically constituting 45–53% of the total fatty acid profile.[2][3][4] this compound is recognized for its unique metabolic properties; it is transported directly to the liver, where it is rapidly converted into energy.[2] It also serves as a precursor to monolaurin, a compound with potent antimicrobial properties.[5]
The method of processing coconut oil significantly influences its chemical composition and therapeutic properties. The primary commercial preparations include:
-
Virgin Coconut Oil (VCO): Produced from fresh, mature coconut meat using mechanical or natural methods without the application of high heat or chemical refining.[6][7] This minimal processing helps preserve bioactive compounds like polyphenols and vitamins.[2]
-
Refined, Bleached, and Deodorized (RBD) Coconut Oil: Extracted from dried coconut kernel, known as copra.[8] This type of oil undergoes refining processes to produce a neutral-flavored oil with a higher smoke point.[9]
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly between different coconut oil preparations. Virgin Coconut Oil (VCO) generally exhibits the highest and most consistent this compound content. In contrast, the this compound levels in refined or conventional coconut oils can be substantially lower, depending on the intensity of the processing.
Below is a summary of this compound content reported in various studies.
| Coconut Oil Preparation | This compound Content (%) | Reference(s) |
| Virgin Coconut Oil (VCO) | 45% - 54.5% | [2][6][10][11][12][13] |
| Refined Coconut Oil (RBD) | ~50% | [9] |
| Conventional/Copra Oil | 2.81% | [6] |
| Hydrogenated Coconut Oil | 44.2% (of 100g) | [14] |
Note: The data presented shows a range of values from different analytical studies. One study reported that both virgin and refined coconut oil can have a similar this compound profile of around 50%[9], while another found a significant difference, with conventional coconut oil containing as little as 2.81% this compound compared to over 53% in VCO.[6]
Experimental Protocol: Quantification of this compound via Gas Chromatography (GC-FID)
Gas chromatography (GC) is the standard and most reliable method for the quantitative analysis of fatty acids in coconut oil.[1] A GC system equipped with a Flame Ionization Detector (GC-FID) is commonly employed for this purpose.[8][15] The following protocol outlines the essential steps for this analysis.
Objective: To separate, identify, and quantify the this compound content in a coconut oil sample.
Principle: Fatty acids in coconut oil are non-volatile. Therefore, they must be converted into volatile Fatty Acid Methyl Esters (FAMEs) through a process called derivatization.[1] These FAMEs are then separated based on their boiling points and polarity as they pass through a capillary column in the GC system. The FID detects the compounds as they elute, and the resulting peak area is used to quantify their concentration relative to a known standard.[8]
A. Sample Preparation and Lipid Extraction
-
Weigh approximately 10 grams of the coconut oil sample.
-
Extract the lipids containing this compound from the oil matrix. A common method involves extraction with a solvent like methanol (B129727).[8][16]
B. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To 20 mg of the extracted oil sample, add 2 ml of a 0.5 mol/L NaOH-methanol solution for alkaline hydrolysis.[10]
-
Perform methyl-esterification using a reagent such as Boron Trifluoride-Methanol (BF3-MeOH).[10] This reaction converts the free fatty acids into their corresponding volatile methyl esters.
-
The resulting FAMEs are then typically extracted into a non-polar solvent like n-hexane.
C. Standard Solution Preparation
-
Prepare a stock solution by accurately weighing and dissolving 100 mg of pure this compound standard in methanol to a final volume of 100 ml.[8]
-
Create a series of working standards (e.g., 100-500 µg/ml) by making further dilutions from the stock solution.[8] These will be used to generate a calibration curve for quantification.
D. GC-FID Analysis
-
Injection: Inject a small volume (e.g., 1 µl) of the prepared FAMEs sample into the GC injection port, typically in split mode.[8][16]
-
Column: Use a suitable capillary column for fatty acid separation, such as a ZB-WAX plus column (30 m length, 0.25 mm internal diameter, 0.5 µm film thickness).[8][16]
-
Carrier Gas: Use an inert gas like helium or nitrogen as the carrier gas at a constant flow rate.[16]
-
Oven Program: Implement a temperature program in the GC oven to separate the FAMEs. The temperature is gradually increased to allow for the sequential elution of different fatty acids.
-
Detection: As the separated FAMEs exit the column, they are combusted in the Flame Ionization Detector (FID). The ions produced generate an electrical signal that is proportional to the amount of the compound present.
E. Quantification
-
Identify the peak corresponding to this compound methyl ester by comparing its retention time to that of the pure standard (e.g., a retention time of 6.42 minutes was reported in one study).[8][16]
-
Calculate the peak area for the this compound methyl ester in the sample chromatogram.
-
Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the sample. The results are typically expressed as a percentage of the total fatty acid content.
Workflow and Data Visualization
The following diagram illustrates the experimental workflow for the comparative analysis of this compound in coconut oil samples.
Caption: Workflow for GC-FID analysis of this compound in coconut oil.
References
- 1. iajps.com [iajps.com]
- 2. aromaticstudies.com [aromaticstudies.com]
- 3. coconutketones.com [coconutketones.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Coconut Oil: Benefits, Uses, and Scientific Insights [elchemy.com]
- 6. mdpi.com [mdpi.com]
- 7. iiardjournals.org [iiardjournals.org]
- 8. ijert.org [ijert.org]
- 9. nutiva.com [nutiva.com]
- 10. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biomedical Applications of this compound: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of this compound, mono-, di-, and trilaurins in modified coconut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Lauric Acid as an Internal Standard in Fatty Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount for reliable experimental outcomes. The use of an internal standard (IS) is a cornerstone of quantitative analysis, correcting for variations that can arise during sample preparation, extraction, and chromatographic analysis. An ideal internal standard should be chemically similar to the analytes of interest, absent in the original sample, and chromatographically distinct from other components.[1]
This guide provides an objective comparison of lauric acid (C12:0) as an internal standard against other common alternatives in fatty acid analysis, supported by experimental principles and data.
Performance Comparison of Internal Standards
The choice of an internal standard significantly influences the accuracy and precision of fatty acid quantification. While this compound is a saturated fatty acid and thus chemically similar to many target analytes, its natural abundance can be a significant drawback. The following table compares this compound with two other major classes of internal standards: odd-chain fatty acids and stable isotope-labeled standards.
| Parameter | This compound (C12:0) | Odd-Chain Fatty Acids (e.g., C13:0, C17:0) | Stable Isotope-Labeled Standards (e.g., this compound-d3) |
| Chemical Similarity | High (Saturated fatty acid) | High (Structurally similar to even-chain fatty acids) | Very High (Nearly identical chemical and physical properties)[2] |
| Natural Occurrence | Common in certain samples (e.g., coconut and palm kernel oil), making it unsuitable for such matrices.[3][4] | Rare in most biological samples, making them broadly applicable.[1] | Not naturally occurring. |
| Co-elution Risk | Potential for co-elution with other short-chain fatty acids depending on the chromatographic conditions. | Generally well-resolved from endogenous even-chain fatty acids. | Co-elutes with the non-labeled analyte, which is ideal for mass spectrometry but not for GC-FID. |
| Correction Capability | Good for variations in extraction and derivatization for similar fatty acids. | Robust correction for extraction and derivatization across a range of fatty acids. | Excellent for correcting sample loss, extraction variability, and matrix effects, especially in MS-based methods. |
| Instrumentation | GC-FID, GC-MS | GC-FID, GC-MS | Primarily GC-MS or LC-MS (requires mass discrimination). |
| Cost | Low | Moderate | High |
| Best Use Case | Samples where this compound is confirmed to be absent. | General-purpose fatty acid profiling in most biological matrices. | "Gold standard" for targeted, high-accuracy quantification using mass spectrometry. |
Experimental Protocols
Accurate quantification relies on a validated and consistent methodology. Below is a general protocol for the analysis of fatty acids in a biological sample (e.g., plasma) using an internal standard, followed by a specific example of preparing a this compound standard.
General Protocol for Fatty Acid Analysis using GC-MS
This protocol outlines the key steps from sample preparation to analysis for determining total fatty acid content.
-
Sample Preparation & Lipid Extraction:
-
To 1 mL of a liquid sample (e.g., plasma), add a known quantity of the chosen internal standard solution (e.g., tridecanoic acid).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Carefully transfer the lower organic phase, which contains the lipids, to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
-
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M sodium hydroxide (B78521) (NaOH) in methanol.
-
Heat the mixture at 100°C for 10 minutes to saponify the lipids, liberating the fatty acids.
-
After cooling, add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 5 minutes to convert the free fatty acids into their more volatile methyl esters (FAMEs).
-
Cool the sample, then add 1 mL of hexane (B92381) and 1 mL of a saturated sodium chloride (NaCl) solution.
-
Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract containing the FAMEs into the GC-MS system.
-
Typical GC Parameters:
-
Column: A polar capillary column suitable for FAMEs analysis (e.g., ZB-WAX plus, HP-INNOWAX).
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, ramp up to 240°C.
-
Carrier Gas: Helium.
-
-
Typical MS Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: m/z 50-550.
-
-
Preparation of a this compound Standard Solution
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standards (e.g., 100-500 µg/mL): Prepare a series of dilutions from the stock solution to create a calibration curve. For example, pipette 1, 2, 3, 4, and 5 mL of the stock solution into separate 10 mL volumetric flasks and bring to volume with methanol.
-
For use as an internal standard: A known amount of a this compound solution would be added to each sample and calibration standard at the beginning of the extraction process.
Visualizing the Workflow and Logic
Diagrams created using Graphviz help to clarify complex processes and decision-making logic.
Caption: Experimental workflow for fatty acid analysis using an internal standard.
Caption: Decision logic for selecting a suitable internal standard.
Conclusion
The selection of an internal standard is a critical step that dictates the reliability of quantitative fatty acid analysis. While this compound is chemically suitable and low-cost, its common presence in various biological and commercial samples poses a significant risk of analytical interference, potentially leading to inaccurate results.
For most applications, particularly in the analysis of biological samples, odd-chain fatty acids like tridecanoic acid (C13:0) or heptadecanoic acid (C17:0) offer a more robust and reliable choice as they are typically absent from the matrix. For analyses demanding the highest level of accuracy and precision, especially those employing mass spectrometry, stable isotope-labeled internal standards are the unequivocal gold standard, as they most effectively compensate for variations throughout the analytical process. Therefore, the use of this compound as an internal standard should be approached with caution and reserved for matrices in which its absence has been rigorously confirmed.
References
Evaluating the anti-inflammatory properties of lauric acid against other medium-chain fatty acids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of three key medium-chain fatty acids (MCFAs): lauric acid (C12), capric acid (C10), and caprylic acid (C8). The following sections present a synthesis of experimental data, detailed methodologies from cited studies, and visual representations of the key signaling pathways involved in their anti-inflammatory actions.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects
The anti-inflammatory efficacy of lauric, capric, and caprylic acids has been evaluated in various in vitro and in vivo models. The following tables summarize the quantitative data from key studies, focusing on the modulation of pro-inflammatory cytokines and other inflammatory mediators.
Table 1: Comparative Effects of this compound and Capric Acid on Pro-Inflammatory Cytokine Production
| Fatty Acid | Cell Line/Model | Inflammatory Stimulus | Concentration | Effect on IL-6 | Effect on IL-8 | Effect on TNF-α | Reference |
| This compound | SZ95 sebocytes | P. acnes | Not specified | Significant reduction | Significant reduction | Not Assessed | |
| Capric Acid | SZ95 sebocytes | P. acnes | Not specified | Significant reduction | Significant reduction | Not Assessed | |
| This compound | THP-1 cells | P. acnes | Not specified | Not Assessed | Suppressed secretion and mRNA levels | Suppressed secretion and mRNA levels | |
| Capric Acid | THP-1 cells | P. acnes | 100 µM | Not Assessed | Significantly reduced release | Suppressed secretion and mRNA levels |
Table 2: Effects of Caprylic Acid on Pro-Inflammatory Cytokine Production
| Fatty Acid | Cell Line/Model | Inflammatory Stimulus | Concentration | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 | Reference |
| Caprylic Acid (C8:0) | RAW 264.7 cells | LPS | Not specified | Decreased expression | Not Assessed | Decreased expression | |
| Caprylic Acid (C8:0) | C57BL/6J mice | LPS | 2% of diet | Lower mRNA expression | Not Assessed | Not Assessed |
Key Signaling Pathways in MCFA-Mediated Anti-Inflammation
The anti-inflammatory effects of lauric, capric, and caprylic acids are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lauric, capric, and caprylic acids have been shown to inhibit NF-κB activation.
MAPK Signaling Pathway
The MAPK signaling cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Both lauric and capric acid have been demonstrated to inhibit the phosphorylation of MAP kinases.
Experimental Protocols
The following are summaries of the experimental methodologies employed in the cited studies to evaluate the anti-inflammatory properties of MCFAs.
In Vitro Anti-inflammatory Assay in Human Sebocytes and Monocytes
-
Objective: To investigate the in vitro anti-inflammatory effects of lauric and capric acid on human SZ95 sebocytes and monocytic THP-1 cells.
-
Cell Culture: Human SZ95 sebocytes and THP-1 cells were cultured under standard conditions.
-
Inflammatory Stimulus: Cells were stimulated with heat-killed Propionibacterium acnes (P. acnes).
-
Treatment: Cells were treated with varying concentrations of this compound or capric acid in the presence of P. acnes.
-
Cytokine Measurement: The secretion of pro-inflammatory cytokines (IL-6, IL-8, and TNF-α) into the culture medium was quantified using enzyme-linked immunosorbent assay (ELISA).
-
mRNA Expression Analysis: The mRNA levels of pro-inflammatory cytokines were measured by quantitative real-time PCR (qRT-PCR).
-
Signaling Pathway Analysis: The activation of NF-κB and the phosphorylation of MAP kinases were analyzed by ELISA and Western blot, respectively.
In Vivo Anti-inflammatory Assay in a Mouse Model
-
Objective: To evaluate the in vivo anti-inflammatory effects of lauric and capric acid.
-
Animal Model: Mice were used to induce ear edema.
-
Inflammatory Stimulus: Ear edema was induced by P. acnes.
-
Treatment: Mice were treated with this compound or capric acid.
-
Evaluation: The attenuation of ear swelling and microabscess formation was evaluated.
Conclusion
The available evidence strongly suggests that this compound, capric acid, and caprylic acid all possess significant anti-inflammatory properties. Their primary mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. While lauric and capric acid have been directly compared, showing similar efficacy in reducing inflammation, more direct comparative studies including caprylic acid under identical experimental conditions are warranted to definitively rank their anti-inflammatory potency. The data presented in this guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these medium-chain fatty acids in inflammatory conditions.
Lauric Acid's Antimicrobial Efficacy: A Comparative Analysis of In Vitro and In Vivo Studies
For Immediate Release
Lauric acid, a medium-chain fatty acid predominantly found in coconut oil, has garnered significant attention for its potent antimicrobial properties. This guide provides a comprehensive comparison of the in vitro and in vivo antimicrobial activities of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.
In Vitro Antimicrobial Activity of this compound
In vitro studies have consistently demonstrated the broad-spectrum antimicrobial activity of this compound against a variety of microorganisms, particularly Gram-positive bacteria. The primary mechanism of action involves the disruption of the bacterial cell membrane's integrity.[1][2] this compound integrates into the phospholipid bilayer, leading to increased permeability and ultimately cell lysis.[1]
Quantitative data from these studies, primarily Minimum Inhibitory Concentration (MIC) values, are summarized below.
| Microorganism | Strain(s) | MIC (μg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 25923, CH1 | 1600 | [3] |
| Staphylococcus aureus | Clinical Isolate | 156 | [4] |
| Propionibacterium acnes | ATCC 6919 | 60 | |
| Mycobacterium tuberculosis | H37Ra | 22.2 | |
| Clostridium perfringens | CCM 4435T | 100-200 | |
| Escherichia coli | Clinical Isolate | >5000 | |
| Salmonella sp. | Clinical Isolate | >3000 |
Note: MIC values can vary depending on the specific strain, methodology, and experimental conditions.
In Vivo Antimicrobial Efficacy of this compound
The promising in vitro results have prompted investigations into the in vivo efficacy of this compound in various animal models. These studies provide crucial insights into its therapeutic potential in a physiological setting.
| Animal Model | Pathogen(s) | Application/Dosage | Outcome | Reference(s) |
| Murine Nasal | Staphylococcus aureus (MRSA) | 3% this compound monoester ointment, thrice daily for 2 days | 83% eradication of MRSA carriage, significantly better than mupirocin (B1676865) (50% eradication). | |
| Murine Ear | Propionibacterium acnes | Intradermal injection or epicutaneous application | Decreased bacterial colonization, reduced ear swelling, and granulomatous inflammation. |
Correlation Between In Vitro and In Vivo Findings
A positive correlation is observed between the potent in vitro activity of this compound against Gram-positive bacteria like S. aureus and P. acnes and its successful application in murine models of infections caused by these bacteria. The high susceptibility of these bacteria to this compound in laboratory settings translates to effective bacterial clearance and reduction of inflammation in living organisms.
However, the weaker in vitro activity against Gram-negative bacteria like E. coli and Salmonella suggests that this compound alone may not be as effective in treating infections caused by these pathogens. This highlights the importance of in vivo validation to determine the true therapeutic potential of an antimicrobial agent. The formulation and delivery method also play a critical role in in vivo efficacy, as demonstrated by the successful use of a liposomal formulation of this compound for treating P. acnes infection.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Broth microdilution method workflow for MIC determination.
In Vivo Murine Model of P. acnes-Induced Ear Inflammation
This model is used to evaluate the anti-inflammatory and antibacterial effects of therapeutic agents against P. acnes in a live animal.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 4. Antibacterial Activity and Mechanism of this compound Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial Lauric Acid: Purity Benchmarking
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Lauric acid, a saturated medium-chain fatty acid, is utilized in various applications, from the synthesis of surfactants and emulsifiers to the formulation of drug delivery systems. Its efficacy and the reproducibility of experimental results are directly linked to its purity. This guide provides a comparative overview of commercially available this compound from prominent chemical suppliers, based on their publicly available product specifications.
Comparison of Commercial this compound Purity
The purity of this compound is predominantly determined by Gas Chromatography (GC), with the primary impurities being other saturated fatty acids with similar chain lengths. The table below summarizes the stated purity levels and common impurities for this compound from several major suppliers.
| Supplier | Product/Grade | Stated Purity (by GC) | Potential Impurities/Specifications |
| Sigma-Aldrich | ≥98%, FCC, FG | ≥98% | Meets specifications of JECFA[1]. |
| ≥99.0% (for synthesis) | ≥99.0% | Melting range: 43-45 °C. | |
| Thermo Fisher Scientific | 99% | ≥98.5% | Conforms to infrared spectrum[2][3]. |
| Sodium Salt, 98% | ≥97.5% | Water: ≤3%. | |
| Chem-Impex | Natural, FG, Kosher | 99-100% | Meets FG specifications. |
| Cayman Chemical | ≥98% | ≥98% | Batch-specific GC-MS data available. |
| Generic Specifications | Technical/Reagent Grade | 98.0-99.5% | Caprylic acid (C8), Capric acid (C10), Myristic acid (C14) typically 0.5-1.5% combined; Moisture ≤0.2-0.5%; Unsaponifiables <0.3-0.5%. |
Experimental Protocols for Purity Assessment
The determination of this compound purity and the identification of related fatty acid impurities are primarily achieved through Gas Chromatography with Flame Ionization Detection (GC-FID). High-Performance Liquid Chromatography (HPLC) can also be employed.
Gas Chromatography (GC-FID) Method for Fatty Acid Profile
This method is the most common for analyzing fatty acids. Fatty acids are typically converted to their more volatile methyl esters (FAMEs) before analysis.
1. Sample Preparation (Esterification):
-
Objective: To convert non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).
-
Procedure:
-
Weigh approximately 10-20 mg of the this compound sample into a reaction vial.
-
Add 2 mL of a derivatization agent, such as 2% sulfuric acid in methanol (B129727) or boron trifluoride (BF3) in methanol.
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of deionized water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully collect the upper hexane layer containing the FAMEs for GC analysis.
-
2. GC-FID Analysis:
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., ZB-WAX plus) or a specialized acidic character phase (e.g., Nukol™), is typically used for the separation of FAMEs.
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically set around 250°C.
-
Oven Temperature Program: An initial temperature of ~100°C, held for a few minutes, followed by a ramp up to ~240°C at a rate of 3-5°C/min.
-
Detection: Flame Ionization Detector (FID).
-
Quantification: The percentage purity is calculated based on the relative peak area of this compound methyl ester compared to the total area of all fatty acid methyl ester peaks.
High-Performance Liquid Chromatography (HPLC) Method
HPLC can be used for the analysis of free fatty acids, avoiding the need for derivatization.
1. Sample Preparation:
-
Objective: To dissolve the this compound sample in a suitable solvent.
-
Procedure:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a mobile phase compatible solvent, such as acetonitrile (B52724) or a methanol-water mixture.
-
2. HPLC Analysis:
-
Column: A reverse-phase column, such as a C18 or C8 column, is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to ensure sharp peaks.
-
Detection: UV detection at low wavelengths (205-210 nm) or, for higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.
-
Quantification: Purity is determined by comparing the peak area of this compound to that of a certified reference standard.
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining this compound purity.
References
- 1. This compound natural, = 98 , FCC, FG 143-07-7 [sigmaaldrich.com]
- 2. This compound, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Thermo Scientific Chemicals this compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.pt]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Lauric Acid
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, extending beyond the bench to the proper disposal of all chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of lauric acid, ensuring a safe and compliant laboratory environment.
This compound, while a naturally occurring fatty acid, is classified as a substance that can cause serious eye damage and is toxic to aquatic life.[1][2][3] Therefore, improper disposal can pose a significant risk to both personnel and the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses with side-shields or goggles are essential to protect against splashes.[1]
-
Hand Protection: Wear protective gloves, such as nitrile or neoprene rubber, to prevent skin contact.[1][4]
-
Protective Clothing: A standard laboratory coat should be worn.[1][4]
In the event of a spill, immediately contain the material. For solid this compound, sweep or vacuum up the spillage and collect it in a suitable, sealed container for disposal.[5] Avoid generating dust.[2][3] For molten this compound, allow it to solidify before collection. Ensure adequate ventilation in the spill area.[1][5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
-
Waste Identification and Classification:
-
Collection and Storage:
-
Engage a Licensed Waste Disposal Service:
Key Disposal Prohibitions:
-
DO NOT dispose of this compound with household garbage.[1]
-
DO NOT allow this compound to enter the environment, including drains, sewers, or waterways.[1][2][5] Its toxicity to aquatic life makes this critically important.[1][2][3]
This compound Disposal Summary
| Do's | Don'ts |
| Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. | Do Not pour this compound down the drain or into any sewer system.[1][2] |
| Collect all this compound waste in a clearly labeled, sealed, and compatible container.[5][6] | Do Not dispose of this compound in regular trash.[1] |
| Use a licensed professional waste disposal service for final disposal.[1][3] | Do Not allow this compound to contaminate soil or water.[2] |
| Wear appropriate personal protective equipment (PPE) when handling for disposal.[1] | Do Not mix this compound waste with incompatible materials like bases or oxidizing agents.[6] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
